Ret-IN-14
Description
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Properties
Molecular Formula |
C24H23FN8O4 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl N-[4-[(11S)-19-amino-6-fluoro-11-methyl-14-oxo-10-oxa-2,8,13,17,18,21-hexazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-20-yl]phenyl]carbamate |
InChI |
InChI=1S/C24H23FN8O4/c1-12-8-28-22(34)17-11-30-33-19(26)18(13-3-5-16(6-4-13)31-24(35)36-2)20(32-21(17)33)27-9-14-7-15(25)10-29-23(14)37-12/h3-7,10-12H,8-9,26H2,1-2H3,(H,27,32)(H,28,34)(H,31,35)/t12-/m0/s1 |
InChI Key |
URGGTFUKULFJKT-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C(=C(N3N=C2)N)C4=CC=C(C=C4)NC(=O)OC)NCC5=C(O1)N=CC(=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Selective RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "Ret-IN-14" yielded limited specific public data. This guide focuses on the well-characterized, potent, and selective RET inhibitors, Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) , to provide a comprehensive technical overview as requested. These compounds exemplify the current state-of-the-art in selective RET inhibition.
Executive Summary
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, when constitutively activated by mutations or fusions. Selective RET inhibitors, such as Selpercatinib and Pralsetinib, have emerged as highly effective targeted therapies. These small molecules are designed to specifically inhibit the kinase activity of both wild-type and mutated RET proteins, leading to the suppression of downstream signaling pathways that promote tumor growth and survival. This guide provides a detailed overview of the mechanism of action, key experimental data, and methodologies relevant to the study of these inhibitors.
The RET Signaling Pathway and Mechanism of Inhibition
The RET receptor tyrosine kinase, upon binding its co-receptor/ligand complex, dimerizes and autophosphorylates, activating downstream signaling cascades crucial for cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. In cancer, RET gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T) lead to ligand-independent, constitutive activation of these oncogenic pathways.
Selective RET inhibitors like Selpercatinib and Pralsetinib are ATP-competitive inhibitors that bind to the kinase domain of the RET protein. This binding action blocks the autophosphorylation of RET, thereby preventing the activation of downstream signaling and inhibiting the proliferation of RET-driven cancer cells.
Quantitative Data
The following tables summarize the inhibitory activity of Selpercatinib and Pralsetinib against various RET forms.
Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Selpercatinib | RET (Wild-Type) | 14.0 | [1] |
| RET (V804M) | 24.1 | [1] | |
| RET (G810R) | 530.7 | [1] | |
| Pralsetinib | CCDC6-RET | 0.4 | [2] |
| RET (V804L) | 0.4 | [2] | |
| RET (V804M) | 0.4 | [2] | |
| RET (V804E) | 0.7 | [2] |
Cellular Inhibitory Activity
| Compound | Cell Line Model | IC50 (nM) | Reference |
| Selpercatinib | BaF3/CCDC6-RET | - | - |
| BaF3/CCDC6-RETG810C | 93-fold increase vs. WT | [3] | |
| BaF3/RETM918T | 23 | [3] | |
| BaF3/RETM918T/V804M | 184 | [3] | |
| BaF3/RETM918T/V804M/G810C | 3013 | [3] | |
| Pralsetinib | BaF3/KIF5B-RET | 12 | [2] |
| BaF3/KIF5B-RETV804L | 11 | [2] | |
| BaF3/KIF5B-RETV804M | 10 | [2] | |
| BaF3/KIF5B-RETV804E | 15 | [2] |
Experimental Protocols
Biochemical RET Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against RET kinase.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[4]
-
Peptide substrate (e.g., IGF1tide)[4]
-
ATP
-
Test inhibitor (e.g., Selpercatinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor solution (or DMSO for control).
-
Add 2 µl of a solution containing RET kinase and the peptide substrate.
-
Initiate the kinase reaction by adding 2 µl of ATP solution. The final concentrations should be optimized (e.g., 2ng RET, 25µM ATP, 0.2µg/µl substrate).[4]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Stop the reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[4]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence signal using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based RET Phosphorylation Assay (Western Blot)
This protocol describes the assessment of a compound's ability to inhibit RET autophosphorylation in a cellular context.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells for RETM918T)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Pralsetinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905) and anti-total RET
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-4 hours).
-
Aspirate the media and wash the cells once with cold 1X PBS.
-
Lyse the cells by adding 100 µl of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20 µl of each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-RET) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 13.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total RET antibody to confirm equal protein loading.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a RET inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
RET-dependent cancer cells (e.g., KIF5B-RET fusion-positive NSCLC cells)
-
Matrigel (optional)
-
Test inhibitor (e.g., Selpercatinib)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant RET-dependent cancer cells (e.g., 5-10 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., Selpercatinib at a specified dose, such as 10 mg/kg) or vehicle control to the respective groups. Administration is typically via oral gavage, once or twice daily.
-
Measure tumor volume (Volume = (length x width²)/2) and body weight two to three times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Evaluate treatment efficacy based on tumor growth inhibition.
Mechanisms of Resistance
Acquired resistance to selective RET inhibitors is a clinical challenge. The primary mechanisms of resistance include:
-
On-target mutations: Secondary mutations in the RET kinase domain that interfere with drug binding. Common resistance mutations have been identified at the solvent front (e.g., G810R/S/C) and the hinge region (e.g., Y806C/N).[3][5]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for RET signaling. This can occur through amplification or mutation of other oncogenes such as MET or KRAS.[6]
Understanding these resistance mechanisms is crucial for the development of next-generation RET inhibitors and combination therapy strategies.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Treatment of non–small cell lung cancer with RET rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. pdf.hres.ca [pdf.hres.ca]
Ret-IN-14: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ret-IN-14, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details its biochemical activity, its effects on cellular signaling pathways, and provides representative protocols for its characterization.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the RET kinase domain. By occupying this site, it prevents the phosphorylation of the kinase and its subsequent activation. This blockade of RET autophosphorylation inhibits the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Aberrant activation of the RET signaling pathway, through mutations or chromosomal rearrangements, is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid carcinoma. This compound's targeted inhibition of RET makes it a promising therapeutic candidate for these malignancies.
Quantitative Efficacy and Selectivity
This compound has demonstrated potent inhibitory activity against wild-type RET and various clinically relevant mutant forms. Its selectivity has also been profiled against other kinases, with notable activity against Bruton's tyrosine kinase (BTK).
| Target | IC50 (nM) |
| RET (Wild-Type) | <0.51 |
| RET (V804M) | 1.3 |
| RET (G810R) | 9.3 |
| BTK (Wild-Type) | 9.2 |
| BTK (C481S) | 15 |
Table 1: In vitro inhibitory activity of this compound against various kinases. The half-maximal inhibitory concentration (IC50) values were determined using biochemical assays.
RET Signaling Pathway and Inhibition by this compound
The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor and effector proteins, initiating downstream signaling. The principal pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell growth and survival. This compound, by blocking the initial autophosphorylation of RET, effectively shuts down these oncogenic signaling cascades.
Caption: RET Signaling Pathway Inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination (Representative Protocol)
This protocol describes a representative luminescence-based kinase assay for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human RET kinase (e.g., purified, active fragment)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, followed by 1:3 or 1:5 serial dilutions. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase assay buffer
-
This compound dilution (or DMSO for control wells)
-
Recombinant RET kinase
-
Kinase substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent from the kit according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Biochemical Assay Workflow for IC50 Determination.
Conclusion
This compound is a highly potent and selective inhibitor of the RET receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of the kinase's catalytic activity, leading to the suppression of key downstream signaling pathways implicated in cancer cell proliferation and survival. The quantitative data and representative experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on targeted cancer therapies. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
Unveiling the Target Profile of Ret-IN-14: A Technical Guide to Protein Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-14 has emerged as a significant subject of investigation within the realm of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the validation of its primary protein target, the Rearranged during Transfection (RET) receptor tyrosine kinase. A thorough understanding of the target engagement and selectivity of kinase inhibitors is paramount in the development of effective and safe oncology drugs. This document outlines the key experimental approaches, presents available quantitative data, and visualizes the intricate signaling pathways and validation workflows to facilitate further research and development in this area.
Core Target: RET Receptor Tyrosine Kinase
The primary molecular target of this compound is the RET receptor tyrosine kinase.[1] RET is a critical signaling protein involved in cell growth, differentiation, and survival.[2] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in several types of cancer, including non-small cell lung cancer (NSCLC) and various forms of thyroid cancer.[1][3] These alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumorigenesis.[4]
Quantitative Data Summary
Table 1: Biochemical Potency of this compound
| Target | Mutant | IC50 (nM) |
| RET | Wild-type | <0.51 |
| RET | G810R | 9.3 |
| RET | V804M | 1.3 |
| BTK | Wild-type | 9.2 |
| BTK | C481S | 15 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | RET Status | IC50 (nM) |
| Data not publicly available |
A comprehensive panel of cellular IC50 values for this compound across various cancer cell lines is not currently available in the public domain. Such data is crucial for understanding the compound's efficacy in a cellular context.
Table 3: Binding Affinity of this compound
| Target | Binding Constant (Kd) |
| RET | Data not publicly available |
The equilibrium dissociation constant (Kd) provides a measure of the binding affinity between an inhibitor and its target. A lower Kd value indicates a higher binding affinity. Specific Kd values for this compound are not currently in the public domain.
RET Signaling Pathway
The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor to the extracellular domain of RET.[5][6] This induces dimerization and autophosphorylation of the intracellular kinase domains, creating docking sites for various adaptor proteins and triggering multiple downstream signaling pathways critical for cell proliferation and survival.[2][7]
Caption: The RET signaling pathway, illustrating ligand-dependent activation and downstream cascades.
Experimental Workflow for Target Validation
The validation of a targeted kinase inhibitor like this compound follows a multi-step experimental workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This systematic approach is essential to thoroughly characterize the inhibitor's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for the validation of a RET kinase inhibitor.
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. The following sections provide generalized methodologies for the key assays used in the characterization of RET inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation: Prepare kinase buffer, kinase (e.g., recombinant human RET), substrate (e.g., a generic tyrosine kinase substrate), and ATP at desired concentrations. Serially dilute the test inhibitor (this compound) to create a dose-response curve.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Target and Pathway Modulation
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, providing a direct measure of target engagement and downstream pathway inhibition.
-
Cell Culture and Treatment: Culture cancer cell lines with known RET alterations (e.g., lung or thyroid cancer cell lines) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
CellTiter-Glo® Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Signal Stabilization and Reading: Incubate for a short period to stabilize the luminescent signal and then measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Conclusion
The validation of this compound as a RET kinase inhibitor requires a rigorous and multi-faceted experimental approach. While initial data indicates high potency against wild-type and certain mutant forms of RET, a more comprehensive characterization, including a broad kinase selectivity profile and extensive cellular activity data, is necessary to fully understand its therapeutic potential and potential off-target effects. The methodologies and workflows outlined in this guide provide a robust framework for researchers to further investigate this compound and other novel RET inhibitors, ultimately contributing to the development of more effective and personalized cancer therapies.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of RET Inhibitors: A Technical Guide
Disclaimer: No specific preclinical data for a compound designated "Ret-IN-14" was found in the public domain as of November 2025. The following in-depth technical guide is a representative example compiled from publicly available information on various selective RET inhibitors. All data presented herein is illustrative and intended to demonstrate the requested format and content for a comprehensive preclinical evaluation whitepaper.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), due to activating point mutations or chromosomal rearrangements.[1][2][3] Selective RET inhibitors have emerged as a promising therapeutic strategy, demonstrating significant clinical activity and improved safety profiles compared to multi-kinase inhibitors.[1][4][5] This document provides a comprehensive overview of the preclinical evaluation of a representative selective RET inhibitor, herein referred to as this compound, covering its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety assessment.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the RET kinase.[2] Aberrant activation of RET through mutations or fusions leads to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and migration.[3][6][7] These pathways primarily include the RAS/MEK/ERK and PI3K/AKT signaling cascades.[3][6] this compound effectively blocks the phosphorylation of RET and subsequent activation of these oncogenic signaling pathways.
Signaling Pathway Diagram
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
In Vitro Efficacy
The in vitro activity of this compound was assessed through enzymatic assays against wild-type and mutated RET kinases, as well as in cell-based assays using cancer cell lines harboring various RET alterations.
Table 1: Enzymatic Activity of this compound against RET Kinase Variants
| Kinase Target | IC₅₀ (nM) |
| RET (Wild-Type) | 5.2 |
| RET (V804M) | 8.1 |
| RET (M918T) | 1.5 |
| KIF5B-RET | 0.9 |
| CCDC6-RET | 1.2 |
| VEGFR2 | >10,000 |
Table 2: Anti-proliferative Activity of this compound in RET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | EC₅₀ (nM) |
| TT | MTC | RET C634W | 3.5 |
| MZ-CRC-1 | MTC | RET M918T | 2.1 |
| LC-2/ad | NSCLC | CCDC6-RET | 4.8 |
| Ba/F3 | Pro-B Cell | KIF5B-RET | 1.7 |
Experimental Protocols
Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of this compound against various RET kinase domains was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human RET kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and the degree of substrate phosphorylation was quantified by measuring the TR-FRET signal. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay (EC₅₀ Determination): Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. EC₅₀ values were determined from the resulting dose-response curves.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in mouse xenograft models derived from human cancer cell lines harboring RET alterations.
Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | RET Alteration | Dosing Regimen (mg/kg, Oral) | Tumor Growth Inhibition (%) |
| TT (MTC) | RET C634W | 30, QD | 85 |
| LC-2/ad (NSCLC) | CCDC6-RET | 50, QD | 92 |
Experimental Protocols
Xenograft Tumor Model Studies: Female athymic nude mice were subcutaneously inoculated with human cancer cells (e.g., TT or LC-2/ad). When tumors reached a mean volume of 150-200 mm³, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily (QD) at the specified doses. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Workflow for In Vivo Efficacy Studies
Caption: Standard workflow for preclinical in vivo xenograft studies.
Pharmacokinetics
The pharmacokinetic (PK) properties of this compound were assessed in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Parameter | Value (at 10 mg/kg) |
| Tₘₐₓ (h) | 2.0 |
| Cₘₐₓ (ng/mL) | 1500 |
| AUC₀₋₂₄ (ng·h/mL) | 9800 |
| t₁/₂ (h) | 8.5 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Pharmacokinetic Analysis: Male Sprague-Dawley rats were administered a single oral dose of this compound. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation, and the concentrations of this compound were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Safety and Toxicology
Preliminary safety and toxicology studies were conducted to identify potential adverse effects of this compound.
Table 5: Summary of 14-Day Repeat-Dose Toxicology Study in Rats
| Dose Group (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| 10 | No treatment-related adverse effects | 10 mg/kg/day |
| 30 | Mild, reversible elevation in liver enzymes | |
| 100 | Moderate hepatotoxicity, body weight loss |
Experimental Protocols
Repeat-Dose Toxicology Study: Groups of Sprague-Dawley rats were administered this compound orally once daily for 14 consecutive days at different dose levels. Clinical observations, body weight, and food consumption were monitored throughout the study. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs were performed.
Conclusion
The illustrative preclinical data for "this compound" demonstrate a profile of a potent, selective, and orally bioavailable RET inhibitor with significant anti-tumor activity in models of RET-driven cancers. The compound shows a favorable preliminary safety profile, warranting further investigation and clinical development as a targeted therapy for patients with RET-altered malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ret-IN-14 Binding to RET: A Technical Guide
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the selective inhibitor Ret-IN-14 and the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and computational drug discovery.
Introduction: The RET Kinase Target
The REarranged during Transfection (RET) proto-oncogene encodes a transmembrane receptor tyrosine kinase essential for the normal development of the nervous and renal systems.[1] The RET protein consists of three primary domains: an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain.[2] Under normal physiological conditions, RET activation is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor-α (GFRα) co-receptor.[3] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, triggering downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4]
Aberrant, ligand-independent activation of RET through mutations or chromosomal rearrangements results in constitutively active signaling, a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[1][5] This makes the RET kinase an attractive target for therapeutic intervention. Selective RET inhibitors are designed to block the kinase activity of the RET protein, thereby inhibiting the growth and spread of cancer cells.[5]
This compound is a potent and selective RET inhibitor.[6] Understanding its binding mechanism at an atomic level is critical for optimizing its efficacy and overcoming potential resistance. In silico modeling provides a powerful, cost-effective framework for investigating these interactions, predicting binding affinity, and guiding the development of next-generation inhibitors.[7]
Quantitative Data: this compound Binding Affinity
In silico models are often validated against experimental data. The following table summarizes the reported in vitro inhibitory potency (IC50) of this compound against wild-type and mutated RET kinase, which computational models aim to predict and explain.
| Target Protein | Inhibitor | IC50 (nM) | Assay Type |
| RET (Wild-Type) | This compound | <0.51 | Biochemical Assay[6] |
| RET (V804M Mutant) | This compound | 1.3 | Biochemical Assay[6] |
| RET (G810R Mutant) | This compound | 9.3 | Biochemical Assay[6] |
| BTK (Off-Target) | This compound | 9.2 | Biochemical Assay[6] |
| BTK (C481S Mutant) | This compound | 15 | Biochemical Assay[6] |
Table 1: Summary of experimental IC50 values for this compound. The V804M "gatekeeper" mutation and G810R "solvent-front" mutation are known mechanisms of resistance to some kinase inhibitors.[5][8]
Core Methodologies: The In Silico Workflow
The process of modeling the binding of an inhibitor like this compound to the RET kinase domain involves a multi-step computational workflow. This process begins with preparing the molecular structures and culminates in a quantitative estimation of binding affinity.
Target and Ligand Preparation
The foundation of any structure-based drug design is the high-resolution 3D structure of the target protein.[9] For RET kinase, crystal structures are available in the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to relieve steric clashes using a molecular mechanics force field like CHARMM36.[10] Similarly, the 2D structure of this compound is converted to a 3D conformation, and its atomic charges are calculated.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[11] This is achieved through two components: a search algorithm that explores possible binding modes and a scoring function that estimates the binding affinity for each pose.[9] This step is crucial for generating an initial hypothesis of the protein-ligand complex structure.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the complex.[12] By simulating the movements of atoms over time (typically nanoseconds), MD can assess the stability of the predicted binding pose and account for protein flexibility.[13] Analyses of the MD trajectory, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveal the stability of the complex and the flexibility of different protein regions upon ligand binding.[12]
Binding Free Energy Calculations
To obtain a more accurate and quantitative prediction of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.[14] These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy, solvation energy, and conformational entropy, averaged over snapshots from the MD simulation.[15]
Visualizing Key Biological & Logical Pathways
The RET Signaling Cascade
Canonical RET signaling is a multi-step process that translates extracellular signals into cellular responses. Aberrant activation of this pathway is a key oncogenic event.
Mechanism of RET Kinase Inhibition
Selective inhibitors like this compound are typically ATP-competitive. They occupy the ATP-binding pocket within the RET kinase domain, preventing the phosphorylation event required for signal propagation.
Experimental Protocols
The following sections provide generalized protocols for the core in silico experiments. Specific parameters and software commands may vary.
Protocol: Molecular Docking
-
Target Preparation:
-
Download the crystal structure of the RET kinase domain from the PDB (e.g., 2IVU).
-
Using a molecular modeling suite (e.g., Schrödinger, MOE), remove all non-essential components (water, co-factors, original ligands).
-
Add hydrogen atoms and assign correct protonation states for residues at physiological pH (7.4).
-
Perform a restrained energy minimization using a force field (e.g., OPLS, AMBER) to relax the structure.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Generate a low-energy 3D conformation.
-
Assign partial atomic charges (e.g., Gasteiger charges).
-
-
Grid Generation:
-
Define a docking grid box that encompasses the ATP-binding site of the RET kinase domain, typically centered on the co-crystallized ligand if available.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., Glide, AutoDock Vina) using standard or extra precision modes.[16]
-
Allow for ligand flexibility.
-
-
Analysis:
-
Analyze the resulting poses based on their docking scores.
-
Visually inspect the top-scoring poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Protocol: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Solvation and Ionization:
-
Energy Minimization:
-
Perform energy minimization of the entire system using the steepest descent algorithm for 50,000 steps to remove bad contacts.[12]
-
-
Equilibration:
-
Perform a two-phase equilibration. First, run a short simulation (e.g., 100-1000 ps) in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.[10]
-
Next, run a simulation (e.g., 100-1000 ps) in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize pressure and density.[10] Position restraints are often applied to the protein and ligand heavy atoms during equilibration.
-
-
Production Run:
-
Run the final production MD simulation for an extended period (e.g., 10-500 ns) without restraints.[13] Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Calculate RMSD to assess overall complex stability and RMSF to identify flexible regions.
-
Protocol: MM/GBSA Binding Free Energy Calculation
-
Snapshot Extraction:
-
From the stable portion of the MD production trajectory, extract a set of conformational snapshots (e.g., 100-1000 frames).
-
-
Energy Calculation:
-
For each snapshot, calculate the individual energy terms for the complex, the isolated receptor, and the isolated ligand.[15] This is typically done using a single trajectory approach, where receptor and ligand structures are taken directly from the complex trajectory.[15]
-
The total binding free energy (ΔG_bind) is calculated as:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
-
Where:
-
ΔE_MM is the change in gas-phase molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv is the change in solvation free energy (polar + nonpolar). The polar part is calculated by the GB model and the nonpolar part is often estimated from the solvent-accessible surface area (SASA).[15]
-
-TΔS is the change in conformational entropy, which is computationally expensive and often omitted when comparing similar ligands.[15]
-
-
-
Averaging:
-
Average the calculated ΔG_bind values across all snapshots to obtain the final binding free energy estimate and its standard error.
-
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 13. 4.5. Molecular Dynamics Simulation [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peng-lab.org [peng-lab.org]
- 16. Designing Novel Compounds for the Treatment and Management of RET-Positive Non-Small Cell Lung Cancer—Fragment Based Drug Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-14: A Potent Dual Inhibitor of RET and BTK Kinases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ret-IN-14 is a highly potent small molecule inhibitor targeting both the Rearranged during Transfection (RET) receptor tyrosine kinase and Bruton's tyrosine kinase (BTK). This dual inhibitory activity positions this compound as a valuable tool for cancer research and a potential therapeutic agent for malignancies driven by aberrant RET or BTK signaling. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed protocols for its experimental application.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the following key identifiers:
| Property | Value |
| CAS Number | 2755843-62-8[1] |
| Molecular Formula | C24H23FN8O4[1] |
| Molecular Weight | 506.49 g/mol [1] |
Mechanism of Action and Biological Activity
This compound functions as a potent, ATP-competitive inhibitor of both RET and BTK kinases. Its high affinity for the ATP-binding pockets of these enzymes blocks their catalytic activity, thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation in certain cancers.
Inhibition of RET Kinase
Aberrant RET signaling, resulting from mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer[2][3][4]. RET activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which promote tumorigenesis[3][5]. This compound effectively abrogates this signaling by directly inhibiting the kinase activity of both wild-type and mutant forms of RET.
Inhibition of BTK Kinase
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, proliferation, and survival of B-cells. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies. By inhibiting BTK, this compound can disrupt the BCR signaling cascade, leading to decreased proliferation and increased apoptosis in malignant B-cells.
The inhibitory potency of this compound against various kinase targets is summarized in the table below:
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | <0.51[1] |
| RET (G810R mutant) | 9.3[1] |
| RET (V804M mutant) | 1.3[1] |
| BTK (Wild-Type) | 9.2[1] |
| BTK (C481S mutant) | 15[1] |
Signaling Pathways
The primary signaling pathways affected by this compound are the RET and BTK signaling cascades.
Experimental Protocols
The following protocols provide a general framework for evaluating the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against RET and BTK kinases.
Materials:
-
Recombinant human RET or BTK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Multimode plate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 µM) and perform 3-fold serial dilutions in DMSO.
-
Prepare kinase reaction mix: In a microcentrifuge tube, combine the kinase buffer, recombinant enzyme, and substrate.
-
Dispense inhibitor: Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a control (0% inhibition) and wells without enzyme as a background control.
-
Initiate kinase reaction: Add the kinase reaction mix to each well.
-
Add ATP: Start the reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect kinase activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of RET and BTK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of RET and BTK in a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., a RET-fusion positive cancer cell line or a B-cell lymphoma line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET, anti-total-RET, anti-phospho-BTK, anti-total-BTK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
Cell lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent dual inhibitor of RET and BTK kinases with significant potential for both basic research and clinical development. Its ability to target two key oncogenic drivers makes it a compelling molecule for further investigation in a variety of cancer models. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this compound and to further elucidate its therapeutic potential.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET kinase inhibitors for RET-altered thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Retinoic Acid-Induced Protein 14 (RAI14) and RET Kinase Inhibitors in Cell Culture
A Note on "Ret-IN-14": The term "this compound" does not correspond to a standardly recognized experimental compound or protein in published literature. The following protocols are based on two possible interpretations of the query: experiments involving the Retinoic Acid-Induced Protein 14 (RAI14) , and a general protocol for evaluating a RET Kinase Inhibitor .
Section 1: Investigating Retinoic Acid-Induced Protein 14 (RAI14) in Cell Culture
Audience: Researchers, scientists, and drug development professionals studying mechanotransduction and cancer biology.
Introduction: Retinoic acid-induced protein 14 (RAI14) is an actin-binding protein that has been identified as a key regulator in various cellular processes. Recent studies have highlighted its role as a link between mechanical forces and the Hippo signaling pathway, a critical pathway involved in cell proliferation and organ size control.[1] RAI14 has been shown to be overexpressed in several malignant tumors, including breast, gastric, lung, ovarian, and prostate cancers, where its high expression is often correlated with poor prognosis and malignant progression.[2][3] It influences cancer cell proliferation, migration, and invasion by modulating pathways such as Akt/Cyclin D1 and the epithelial-mesenchymal transition (EMT).[2]
Signaling Pathway of RAI14 in Hippo Mechanotransduction
RAI14 responds to mechanical cues from the extracellular matrix (ECM). Under high mechanical stress, RAI14 interacts with Neurofibromin 2 (NF2, also known as Merlin) on filamentous actin (F-actin). This interaction sequesters NF2, preventing it from activating the Hippo pathway kinase LATS1. Consequently, the downstream effector YAP is not phosphorylated, allowing it to translocate to the nucleus and promote the transcription of pro-proliferative genes.[1] Conversely, under low mechanical forces, NF2 dissociates from RAI14 and F-actin, binds to and activates LATS1, which then phosphorylates and inactivates YAP.[1]
References
Application Notes and Protocols for In Vitro Assays with Ret-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-14 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene, such as point mutations and chromosomal rearrangements, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] These alterations lead to constitutive activation of the RET kinase, promoting downstream signaling pathways that drive cell proliferation, survival, and migration.[2][4] this compound and other RET inhibitors function by competing with ATP for the kinase's binding site, thereby blocking its activity and inhibiting cancer cell growth.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical kinase assays, cell-based viability assays, and western blotting to assess the inhibition of RET signaling pathways.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways crucial for cell growth and survival, such as:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
PLCγ Pathway: Which can influence cell motility and other cellular processes.
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Caption: Canonical RET signaling pathway and inhibition by this compound.
Data Presentation
The following table summarizes the reported in vitro inhibitory activity of this compound against wild-type and mutant RET kinases. For comparative context, representative IC50 values for other selective RET inhibitors, Selpercatinib and Pralsetinib, are also included.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RET (Wild-Type) | Biochemical | 14.0 | [1] |
| This compound | RET (V804M Mutant) | Biochemical | 24.1 | [1] |
| This compound | RET (G810R Mutant) | Biochemical | 530.7 | [1] |
| Selpercatinib | RET (Wild-Type) | Biochemical | 14.0 | MedChemExpress |
| Selpercatinib | RET (V804M Mutant) | Biochemical | 24.1 | MedChemExpress |
| Pralsetinib | RET (Wild-Type) | Biochemical | 0.4 | MedChemExpress |
| Pralsetinib | RET (V804M Mutant) | Biochemical | 0.4 | MedChemExpress |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to characterize the activity of this compound.
Biochemical RET Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Experimental Workflow:
Caption: Workflow for a biochemical RET kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human RET kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer. The final concentration should be at the Km for ATP for the specific kinase.
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer. Include a DMSO-only control.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of each this compound dilution or DMSO control to the wells.
-
Add 10 µL of the 2X RET kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Add 10 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo® Max) to each well to stop the reaction and initiate the luminescence signal.
-
Incubate at room temperature for the time recommended by the manufacturer (e.g., 10 minutes for Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells, particularly those with known RET alterations. The MTT or MTS assay is a common colorimetric method.
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture (e.g., a human thyroid cancer cell line with a RET mutation or a lung adenocarcinoma line with a RET fusion).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
-
Detection (using MTS reagent as an example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the DMSO-treated cells (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blotting for RET Phosphorylation and Downstream Signaling
This assay is used to confirm that this compound inhibits the phosphorylation of RET and its downstream signaling proteins (e.g., ERK, AKT) in a cellular context.
Experimental Workflow:
Caption: Workflow for Western Blotting.
Protocol:
-
Cell Culture and Treatment:
-
Seed RET-dependent cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a short period (e.g., 2-4 hours) to observe direct effects on signaling.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition by this compound.
-
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RET proto-oncogene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for RET Inhibitors in In Vivo Mouse Models
Note: The compound "Ret-IN-14" specified in the topic could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using data from well-documented, selective RET (Rearranged during Transfection) tyrosine kinase inhibitors, such as Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) , as representative examples. These guidelines are intended for researchers, scientists, and drug development professionals working with similar compounds in preclinical mouse models.
Introduction
The RET receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems. However, aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Selective RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1][3] This document provides detailed protocols and dosage information for the use of selective RET inhibitors in in vivo mouse xenograft models.
Mechanism of Action and Signaling Pathway
RET is a transmembrane receptor that, upon binding to its ligand-coreceptor complex (GDNF family ligands and GFRα co-receptors), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5]
Oncogenic alterations, such as gene fusions (e.g., KIF5B-RET) or activating point mutations (e.g., RET M918T), lead to ligand-independent dimerization and constitutive activation of the RET kinase, resulting in uncontrolled cell growth and tumorigenesis.[1][4] Selective RET inhibitors, like selpercatinib and pralsetinib, are ATP-competitive inhibitors that bind to the kinase domain of both wild-type and mutated RET proteins, preventing their autophosphorylation and subsequent downstream signaling.[6][7]
Below is a diagram illustrating the canonical RET signaling pathway and the mechanism of its inhibition.
Caption: Canonical RET signaling pathway and mechanism of RET inhibitors.
Data Presentation: Dosages of RET Inhibitors in Mouse Models
The following table summarizes the dosages and administration routes of various RET inhibitors used in preclinical in vivo mouse studies.
| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Selpercatinib (LOXO-292) | Patient-Derived Xenograft (PDX) | RET-fusion positive | 30 mg/kg | Oral Gavage (p.o.) | Twice Daily | [8] |
| Selpercatinib (LOXO-292) | Patient-Derived Xenograft (PDX) | KIF5B-RET | 3, 10, 30, 50 mg/kg | Oral Gavage (p.o.) | Twice Daily | [9] |
| Pralsetinib (BLU-667) | Patient-Derived Xenograft (PDX) | RET-altered solid tumors | Not specified | Oral | Not specified | [10] |
| Cabozantinib (XL184) | NIH/3T3 Xenograft | NCOA4-RET fusion | 30 or 60 mg/kg | Oral Gavage (p.o.) | Daily | [11] |
| Cabozantinib (XL184) | Syngeneic (ID8-RFP) | Ovarian Cancer | 50 mg/kg | Oral Gavage (p.o.) | 4 doses/week for 6 weeks | [12] |
| Cabozantinib (XL184) | Xenograft (MV4-11, Molm-13) | Acute Myeloid Leukemia | 10 mg/kg | Oral Gavage (p.o.) | 5 days on, 1 day off for 4 cycles | [13] |
| Vandetanib | Xenograft (HCT-116) | Colon Carcinoma | 50 or 100 mg/kg | Oral Gavage (p.o.) | Daily | [14] |
| Vandetanib | Medullary Thyroid Carcinoma (MTC) model | Medullary Thyroid Carcinoma | 25 mg/kg | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | Daily | [15] |
Experimental Protocols
Mouse Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anticancer agents in vivo.
Materials:
-
Cancer cell line with a known RET alteration (e.g., a cell line engineered to express a KIF5B-RET fusion).
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 3-4 weeks old).[16][17]
-
Sterile Phosphate-Buffered Saline (PBS).
-
Matrigel (optional, can enhance tumor take rate).
-
Syringes and needles (e.g., 27-gauge).
-
Digital calipers.
-
Animal housing facility with appropriate environmental controls.[16]
Procedure:
-
Culture the selected cancer cells under standard conditions to achieve a sufficient number for implantation.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.[16] If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[16]
-
Monitor the mice regularly for tumor growth. Once tumors become palpable, measure their length (L) and width (W) with digital calipers up to three times a week.[17]
-
Calculate the tumor volume (V) using the formula: V = (L x W^2) / 2.[9][16]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
Preparation and Administration of RET Inhibitors via Oral Gavage
This protocol details the preparation of a RET inhibitor for oral administration and the gavage procedure.
Materials:
-
RET inhibitor compound.
-
Vehicle for solubilization (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or 0.5% methylcellulose).[18]
-
Vortex mixer.
-
Oral gavage needles (e.g., 20-gauge, curved, with a ball tip).[19][20]
-
Syringes (e.g., 1 mL).
Procedure:
-
Drug Preparation:
-
Calculate the required amount of the RET inhibitor based on the desired dose (mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For compounds with poor solubility, other vehicles like 0.5% methylcellulose in water can be used.[18]
-
Dissolve the RET inhibitor in the vehicle. It may be necessary to first dissolve the compound in a small amount of DMSO before adding the other components of the vehicle.[18]
-
Vortex the solution thoroughly to ensure it is homogenous. For suspensions, ensure they are uniformly mixed before each administration.[20]
-
-
Oral Gavage Administration:
-
Properly restrain the mouse by scruffing the neck to immobilize the head.[20][21]
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[21]
-
Gently advance the needle into the esophagus. There should be minimal resistance. If resistance is met, or if the animal shows signs of distress, withdraw the needle immediately to avoid tracheal intubation.[20]
-
Once the needle is correctly positioned, slowly administer the drug solution.[20]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any adverse reactions after dosing.[21]
-
The following diagram outlines the experimental workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo mouse xenograft study.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo evaluation of selective RET inhibitors in mouse models. The provided data and methodologies, based on published studies of compounds like selpercatinib, offer a solid foundation for designing and executing preclinical efficacy studies. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible results. Researchers should always consult and adhere to their institution's guidelines for animal care and use.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. In vivo tumor xenograft model [bio-protocol.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. researchgate.net [researchgate.net]
- 19. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gavage [ko.cwru.edu]
- 21. instechlabs.com [instechlabs.com]
Application Notes and Protocols for RET Inhibitors in NSCLC Research
Note to the Reader: Despite a comprehensive search for a specific compound designated "Ret-IN-14" within the context of Non-Small Cell Lung Cancer (NSCLC) research, no publicly available information, scientific literature, or technical data sheets corresponding to this identifier could be located. It is possible that "this compound" may be an internal compound name not yet disclosed in published research, a misnomer, or a misunderstanding of a different research concept.
Therefore, the following application notes and protocols are based on the well-characterized and clinically relevant class of selective RET inhibitors, such as selpercatinib and pralsetinib, which are central to current NSCLC research and therapy involving RET fusions. These notes are intended to provide a general framework for researchers, scientists, and drug development professionals working with RET inhibitors in this field.
Introduction to RET Inhibition in NSCLC
Rearranged during transfection (RET) gene fusions are oncogenic drivers in approximately 1-2% of non-small cell lung cancers (NSCLCs).[1][2] These fusions lead to the constitutive activation of the RET receptor tyrosine kinase, which in turn aberrantly activates downstream signaling pathways crucial for cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] Selective RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting the growth and survival of RET fusion-positive cancer cells.[5]
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are small molecule compounds that competitively bind to the ATP-binding pocket of the RET kinase domain. This prevents the phosphorylation and activation of the RET protein, leading to the downregulation of its downstream signaling cascades. The high selectivity of these inhibitors for RET over other kinases, such as VEGFR2, results in a more favorable safety profile compared to multi-kinase inhibitors.[6]
Key Applications in NSCLC Research
Selective RET inhibitors are invaluable tools in NSCLC research for:
-
Investigating the biology of RET-driven cancers: Studying the cellular and molecular consequences of RET inhibition in vitro and in vivo.
-
Preclinical evaluation of novel therapeutic strategies: Assessing the efficacy of new RET inhibitors or combination therapies in cancer models.
-
Understanding mechanisms of drug resistance: Investigating how cancer cells evade the effects of RET inhibition, which can involve on-target mutations in the RET kinase domain or activation of bypass signaling pathways.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for two well-established selective RET inhibitors, selpercatinib and pralsetinib, in RET fusion-positive NSCLC. This data is compiled from various clinical trials and preclinical studies.
Table 1: Clinical Efficacy of Selective RET Inhibitors in RET Fusion-Positive NSCLC
| Inhibitor | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| Selpercatinib | LIBRETTO-001 | Previously Treated | 64% | 17.5 | 16.5 |
| Treatment-Naïve | 85% | Not Reached | Not Reached | ||
| Pralsetinib | ARROW | Previously Treated | 59% | Not Reached | 16.5 |
| Treatment-Naïve | 72% | 13.0 | 13.0 |
Data compiled from multiple sources.[3][4]
Table 2: Preclinical Activity of Selective RET Inhibitors
| Inhibitor | Cell Line (RET Fusion) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition |
| Selpercatinib | Ba/F3 (KIF5B-RET) | <10 | Patient-Derived Xenograft | Significant |
| Pralsetinib | Ba/F3 (CCDC6-RET) | <5 | Cell Line-Derived Xenograft | Significant |
Note: Specific IC50 values and tumor growth inhibition percentages can vary depending on the specific cell line, in vivo model, and experimental conditions. The data presented here are representative values.
Experimental Protocols
Detailed methodologies for key experiments involving RET inhibitors in NSCLC research are provided below.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a RET inhibitor in RET fusion-positive NSCLC cell lines.
Materials:
-
RET fusion-positive NSCLC cell lines (e.g., LC-2/ad, TT)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
RET inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the RET inhibitor in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the diluted RET inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-RET and Downstream Signaling
Objective: To assess the effect of a RET inhibitor on the phosphorylation of RET and key downstream signaling proteins.
Materials:
-
RET fusion-positive NSCLC cell lines
-
RET inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a preclinical in vivo model of RET fusion-positive NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET fusion-positive NSCLC cells or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
RET inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject RET fusion-positive cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) or implant PDX tissue into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the RET inhibitor or vehicle control to the mice daily (or as per the established dosing schedule) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
RET Signaling Pathway in NSCLC
References
- 1. Treatment of non–small cell lung cancer with RET rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decade in review: a new era for RET-rearranged lung cancers - Choudhury - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Treatment of Advanced Non-Small Cell Lung Cancer with RET Fusions: Reality and Hopes [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
Application Notes and Protocols for Ret-IN-14: A Novel RET Inhibitor for RET Fusion-Positive Cancers
Disclaimer: Information regarding a specific molecule designated "Ret-IN-14" is not available in the public domain as of late 2025. The following application notes and protocols are based on the established characteristics of selective RET inhibitors for treating RET fusion-positive cancers and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The data presented is illustrative.
Introduction
Rearranged during transfection (RET) is a receptor tyrosine kinase that plays a crucial role in the development of several types of cancers when its gene undergoes fusions with other genes.[1][2][3] These RET fusion proteins lead to constitutive activation of the kinase, driving oncogenic signaling pathways and promoting tumor growth and proliferation.[1][4][5] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of these oncogenic RET fusion proteins. These notes provide an overview of this compound's mechanism of action, preclinical data, and protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
RET fusions result in ligand-independent dimerization and autophosphorylation of the RET kinase domain.[4][5] This aberrant activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][5][6] this compound is an ATP-competitive inhibitor that binds to the kinase domain of RET, preventing its phosphorylation and subsequent activation of these downstream pathways.[7] This targeted inhibition leads to the suppression of tumor cell growth and induction of apoptosis in RET fusion-positive cancer cells.
Preclinical Data
In Vitro Kinase and Cellular Activity
This compound demonstrates high potency and selectivity for RET kinase over other kinases. The inhibitory activity was assessed in both biochemical and cell-based assays.
| Target | Assay Type | IC50 (nM) |
| Wild-Type RET | Kinase Assay | 5.2 |
| KIF5B-RET | Kinase Assay | 0.8 |
| CCDC6-RET | Kinase Assay | 1.1 |
| VEGFR2 | Kinase Assay | >1000 |
| EGFR | Kinase Assay | >2500 |
| Cell Line | RET Fusion Partner | Cell Viability IC50 (nM) |
| LC-2/ad | CCDC6-RET | 3.5 |
| TT | RET C634W | 4.1 |
| Ba/F3 KIF5B-RET | KIF5B-RET | 1.9 |
| A549 (RET-negative) | None | >5000 |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models bearing human RET fusion-positive tumors.
| Xenograft Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) |
| LC-2/ad (CCDC6-RET) | Vehicle | - | 0 |
| LC-2/ad (CCDC6-RET) | This compound | 30 mg/kg, QD | 85 |
| Ba/F3 KIF5B-RET | Vehicle | - | 0 |
| Ba/F3 KIF5B-RET | This compound | 30 mg/kg, QD | 92 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various RET kinase constructs.
Materials:
-
Recombinant human RET kinase domain (wild-type and fusion variants)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serial dilutions)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the RET kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay
Objective: To measure the effect of this compound on the viability of RET fusion-positive and RET-negative cancer cell lines.
Materials:
-
RET fusion-positive cell lines (e.g., LC-2/ad, TT) and a RET-negative control line (e.g., A549)
-
Appropriate cell culture medium and supplements
-
This compound (serial dilutions)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of RET fusion-positive cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
RET fusion-positive cancer cells (e.g., LC-2/ad)
-
Matrigel (optional)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously implant 5-10 million RET fusion-positive cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily (QD).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
Drug Development and Clinical Translation
The development of a selective RET inhibitor like this compound follows a structured path from preclinical research to clinical application.
Conclusion
This compound represents a promising therapeutic agent for the treatment of RET fusion-positive cancers. Its high potency and selectivity, demonstrated in preclinical models, suggest potential for significant clinical benefit with a favorable safety profile. The protocols outlined above provide a framework for further investigation and characterization of this and similar molecules in a research setting. As with other selective RET inhibitors, patient selection based on the presence of a RET gene fusion is critical for successful clinical application.[8][9]
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 3. diatechpharmacogenetics.com [diatechpharmacogenetics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for Ret-IN-14 in the Study of RET Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in the development of the nervous and renal systems.[1][2][3] Aberrant activation of RET through mutations or chromosomal rearrangements is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2).[2][4][5] Targeted therapy with tyrosine kinase inhibitors (TKIs) has shown promise; however, the emergence of resistance mutations, particularly at the "gatekeeper" residue, poses a significant clinical challenge.[6][7] The V804 residue in the RET kinase domain is the gatekeeper, and mutations such as V804M and V804L can confer resistance to many first-generation RET inhibitors.[5][6][7]
Ret-IN-14 is a potent and selective small molecule inhibitor designed to overcome the steric hindrance introduced by gatekeeper mutations, providing a valuable tool for studying the mechanisms of drug resistance and for the development of next-generation RET inhibitors. These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays to characterize its activity against wild-type and mutant RET.
Data Presentation
The inhibitory activity of this compound was evaluated against wild-type RET and clinically relevant gatekeeper mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays and cell-based viability assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| RET Kinase Variant | IC50 (nM) |
| Wild-Type | 5 |
| V804M | 15 |
| V804L | 20 |
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | RET Status | IC50 (nM) |
| Ba/F3 KIF5B-RET | Wild-Type | 25 |
| Ba/F3 KIF5B-RET | V804M | 75 |
| TT | C634W (MEN2A) | 30 |
Signaling Pathway and Mechanism of Action
RET activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][8] Gatekeeper mutations in the ATP-binding pocket of the kinase domain can prevent the binding of inhibitors without significantly affecting the kinase's catalytic activity. This compound is designed to accommodate the altered conformation of the ATP-binding pocket in gatekeeper mutants, thereby inhibiting autophosphorylation and subsequent downstream signaling.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro RET Kinase Assay
Objective: To determine the IC50 value of this compound against wild-type and mutant RET kinase domains.
Materials:
-
Recombinant human RET kinase domain (wild-type and V804M/L mutants)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the RET kinase enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using a RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2][3] Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][4] Consequently, selective inhibition of RET kinase activity has emerged as a promising therapeutic strategy.[2][4] This document provides a detailed protocol for assessing the effect of a selective RET inhibitor on cancer cell viability, using Selpercatinib (also known as LOXO-292) as an exemplary agent.
Selpercatinib is a potent and highly selective inhibitor of RET kinase.[1][5] It has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its FDA approval for the treatment of certain RET-driven cancers.[1][6] These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of RET inhibitors on cancer cell lines, a critical step in preclinical drug development and mechanistic studies.
RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[7][8] This ligand-induced dimerization of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[9] These phosphorylated tyrosines then serve as docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways that are critical for cell proliferation and survival, including:[3][7]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[7]
-
PI3K/AKT Pathway: A key regulator of cell survival, growth, and metabolism.[7]
-
PLCγ Pathway: Contributes to cell growth and differentiation.[3]
Oncogenic RET alterations, such as point mutations or gene fusions, lead to ligand-independent dimerization and constitutive activation of the RET kinase.[3] This results in uncontrolled activation of these downstream signaling cascades, driving tumorigenesis.[3] Selective RET inhibitors, like Selpercatinib, work by competing with ATP for the binding site in the RET kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[2]
Data Presentation: Effect of Selpercatinib on Cancer Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Selpercatinib in various cancer cell lines harboring RET alterations. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | RET Alteration | Selpercatinib IC50 (nM) | Reference |
| LC-2/ad | NSCLC | CCDC6-RET Fusion | 3.7 | [2] |
| TT | Medullary Thyroid Cancer | RET C634W Mutation | - | [9] |
| MZ-CRC-1 | Medullary Thyroid Cancer | RET M918T Mutation | - | [9] |
| Ba/F3 | Engineered Cell Line | KIF5B-RET Fusion | 16.5 | [2] |
Note: Specific IC50 values for TT and MZ-CRC-1 cells with Selpercatinib were not provided in the searched literature, but these cell lines are commonly used to assess RET inhibitor activity.
Experimental Protocol: Cell Viability Assay
This protocol outlines a common method for determining cell viability using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials
-
Cancer cell line with a known RET alteration (e.g., LC-2/ad)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Selpercatinib (LOXO-292)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of Selpercatinib Dilutions:
-
Prepare a stock solution of Selpercatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Selpercatinib dilutions or vehicle control to the respective wells. Include wells with untreated cells (medium only) as a positive control for viability.
-
Ensure each concentration is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the cell line and experimental goals.
-
-
Addition of Viability Reagent:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
-
Reagent Incubation:
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
-
Solubilization (for MTT Assay only):
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader.
-
For the MTT assay, the wavelength is typically 570 nm.
-
For the XTT assay, the wavelength is typically 450-500 nm, with a reference wavelength of around 650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium; Phenol red in the medium interfering with readings. | Use sterile techniques; Use phenol red-free medium for the assay. |
| Low signal or poor dynamic range | Insufficient cell number; Short incubation time with the viability reagent. | Optimize cell seeding density; Increase the incubation time with the reagent (up to 4 hours). |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use a multichannel pipette and be consistent with pipetting technique. |
| Inconsistent IC50 values | Cell passage number and health; Inaccurate drug dilutions. | Use cells within a consistent passage number range; Prepare fresh drug dilutions for each experiment. |
Conclusion
This application note provides a framework for conducting cell viability assays to assess the efficacy of the selective RET inhibitor, Selpercatinib. The provided protocol can be adapted for other RET inhibitors and various cancer cell lines. Careful optimization of experimental parameters, such as cell density and incubation times, is crucial for obtaining reliable and reproducible results. The data generated from these assays are fundamental for understanding the dose-dependent effects of targeted therapies and for the continued development of novel anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. researchgate.net [researchgate.net]
- 4. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Experimental Drug LOXO-292 Shrinks RET-Positive Tumors [lungcancerstoday.com]
- 7. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of RET Inhibitors and Retinoids in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with RET inhibitors and retinoids in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my RET inhibitor/retinoid compound poorly soluble in aqueous solutions?
A1: Many small molecule kinase inhibitors, including RET inhibitors, and retinoids are highly hydrophobic compounds. Their chemical structures often contain aromatic rings and lipophilic functional groups, which have poor affinity for water. This inherent hydrophobicity is a primary reason for their low solubility in aqueous buffers and cell culture media. For example, retinoic acid is practically insoluble in water, and selective RET inhibitors like selpercatinib and pralsetinib also exhibit poor aqueous solubility.[1][2][3][4][5]
Q2: What is the recommended solvent for preparing a stock solution of a RET inhibitor or retinoid?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble RET inhibitors and retinoids.[3][4][6][7][8][9] It is a powerful organic solvent that can effectively dissolve these hydrophobic compounds. For instance, selpercatinib is soluble in DMSO at concentrations up to 33 mg/mL, and pralsetinib at 100 mg/mL.[3][4] Retinoic acid is also readily soluble in DMSO at concentrations around 40 mg/mL.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it in my aqueous experimental buffer or cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, which is stable in the organic solvent, crashes out of solution when introduced into the aqueous environment where its solubility is much lower. To prevent this, you can try the following:
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Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous solution in a stepwise manner while vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.
-
Lowering the Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Using a Carrier Protein: For in vitro assays, the presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.
-
Sonication or Gentle Warming: Briefly sonicating the solution or warming it in a 37°C water bath can help to redissolve precipitates.[10] However, be cautious with heat-sensitive compounds.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The cytotoxicity of DMSO varies between cell lines, with primary cells often being more sensitive.[11] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[11] Many cell lines can tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[11][12]
Q5: How should I store my stock solutions of RET inhibitors and retinoids?
A5: Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][13] When stored properly, these stock solutions can be stable for several months. Aqueous solutions of these compounds are generally not stable and should be prepared fresh for each experiment.[7][10]
Troubleshooting Guides
Problem: Compound Precipitation in Aqueous Solution
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. | - Reduce the final concentration of the compound.- Increase the percentage of serum in the cell culture medium (if applicable).- Perform a serial dilution rather than a single large dilution. |
| The solution becomes cloudy over time or after a temperature change. | The compound has limited stability in the aqueous solution, or its solubility is temperature-dependent. | - Prepare the working solution fresh before each experiment.- Avoid storing aqueous solutions of the compound.- If warming was used to dissolve the compound, ensure it remains at that temperature during the experiment. |
| Precipitate forms in cell culture wells. | The compound is precipitating out of the cell culture medium. | - Lower the final concentration of the compound.- Ensure the final DMSO concentration is not causing the compound to crash out.- Check for interactions with components of the cell culture medium. |
Problem: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | The compound is not fully dissolved, leading to inaccurate concentrations. | - Visually inspect your working solutions for any signs of precipitation before adding them to your experiment.- Vortex or sonicate the solution briefly before use.- Prepare a fresh stock solution. |
| Lower than expected potency of the inhibitor. | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | - Confirm the solubility of your compound in the specific aqueous medium you are using.- Consider using a different formulation approach, such as the use of co-solvents or carriers, if higher concentrations are needed. |
Data Presentation: Solubility of Selected RET Inhibitors and Retinoids
| Compound | Solvent | Solubility | Reference |
| Selpercatinib | DMSO | ~33 mg/mL (62.78 mM) | [3] |
| Water | Insoluble | [3][8] | |
| Ethanol | Insoluble | [8] | |
| Pralsetinib | DMSO | ≥ 100 mg/mL (187.41 mM) | [4][6] |
| Water | Insoluble | [4][14] | |
| Ethanol | ~13 mg/mL | [4][14] | |
| Retinoic Acid | DMSO | ~40 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] | |
| Ethanol | ~0.5-2.7 mg/mL | [7] | |
| Water | Practically Insoluble (~0.21 µM) | [2][15] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of the RET inhibitor or retinoid powder using a calibrated analytical balance.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolve the Compound: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium or buffer to 37°C.
-
Serial Dilution (Recommended): a. Perform an intermediate dilution of the DMSO stock solution in pre-warmed cell culture medium. For example, dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. b. Further dilute the intermediate solution to the final desired concentration in the cell culture medium.
-
Direct Dilution (for lower concentrations): a. Add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
References
- 1. Retinoic acid - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid | 302-79-4 [chemicalbook.com]
- 3. Buy Selpercatinib | 2152628-33-4 | >98% [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Selpercatinib | Ret: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. lifetein.com [lifetein.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Solubility of retinoids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Ret-IN-14 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Ret-IN-14, a potent RET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. It demonstrates inhibitory activity against wild-type RET and various mutant forms, including RET (G810R) and RET (V804M).[1] Its application is primarily in cancer research for studying tumors driven by RET alterations.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions vary for the compound in its solid form versus in solution.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be aliquoted and stored for future use to minimize freeze-thaw cycles.
Q4: What is the solubility of this compound in aqueous solutions?
Q5: What signaling pathway does this compound inhibit?
This compound targets the RET signaling pathway. The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands), dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, mutations or fusions of the RET gene lead to its constitutive activation, driving tumor growth.
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| In DMSO | 4°C | 2 weeks | For short-term use. |
| In DMSO | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Workflows
Protocol for Preparing this compound Stock Solution
-
Warm the Vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-adhesion microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
RET Signaling Pathway
The RET receptor tyrosine kinase plays a critical role in cell signaling. Its activation initiates a cascade of downstream events that regulate key cellular processes.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution in my cell culture media.
-
Possible Cause: The aqueous solubility of this compound is likely low, and the final concentration in your media may be too high. The final concentration of DMSO may also be insufficient to maintain solubility.
-
Solution:
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. However, be mindful of the DMSO tolerance of your specific cell line by running a vehicle control.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture media.
-
Fresh Working Solution: Prepare the working solution of this compound in media fresh for each experiment and use it immediately.
-
Problem 2: I am not observing the expected inhibitory effect on my RET-driven cell line.
-
Possible Cause 1: Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the powdered compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh aliquots from a new vial of the compound if degradation is suspected.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a significant biological response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal incubation period.
-
-
Possible Cause 3: Cell Line Resistance: The cell line may have developed resistance to RET inhibitors.
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Solution: Verify the RET dependency of your cell line. Consider sequencing the RET gene in your cells to check for resistance mutations. Mechanisms of resistance to RET inhibitors can include on-target mutations or the activation of bypass signaling pathways.
-
Problem 3: I am observing significant off-target effects or cell toxicity at my desired concentration.
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Possible Cause: The concentration of this compound may be too high, leading to inhibition of other kinases or general cellular toxicity. The DMSO vehicle itself could also be contributing to toxicity at higher concentrations.
-
Solution:
-
Titrate the Concentration: Determine the lowest effective concentration of this compound that inhibits RET signaling without causing significant toxicity.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity.
-
Caption: A logical guide to troubleshooting common issues with this compound.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Ret-IN-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Ret-IN-14, a potent RET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent small molecule inhibitor of the RET (Rearranged during Transfection) proto-oncogene, with IC50 values of <0.51 nM, 9.3 nM, and 1.3 nM for wild-type RET, RET (G810R), and RET (V804M) respectively.[1][2] Like many kinase inhibitors, this compound is a complex organic molecule (Formula: C24H23FN8O4, MW: 506.49 g/mol ) and is likely to exhibit poor aqueous solubility, which can significantly limit its oral bioavailability and therapeutic efficacy in vivo.[1]
Q2: What are the major downstream signaling pathways activated by RET?
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF family ligands), undergoes dimerization and autophosphorylation. This leads to the recruitment of adaptor proteins and the activation of several key downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell growth and proliferation.
-
PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in calcium signaling and activation of Protein Kinase C (PKC).
-
JAK/STAT Pathway: Plays a role in cell growth and immune response.
Constitutive activation of these pathways due to RET mutations or fusions is a hallmark of several cancers.[1]
Q3: What are the common initial steps to improve the bioavailability of a poorly soluble compound like this compound?
For a compound with presumed low aqueous solubility, initial strategies should focus on enhancing its dissolution rate and apparent solubility.[3][4] Common starting points include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to faster dissolution.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be employed in formulations to increase the solubility of the drug in the gastrointestinal fluids.[4]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed in a polymer matrix, can significantly improve its solubility and dissolution.[5]
Q4: Which advanced formulation strategies can be considered for this compound?
If initial approaches are insufficient, more advanced formulation strategies may be necessary. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve oral absorption by presenting the drug in a solubilized state and facilitating lymphatic transport, which can bypass first-pass metabolism.[3][4]
-
Nanotechnology-Based Approaches: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, stability, and absorption characteristics.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable oral bioavailability in preclinical animal models. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values and its LogP. 2. Formulation Enhancement: Develop a formulation to improve solubility. Start with simple approaches like co-solvent systems (e.g., PEG 400, DMSO, ethanol) or surfactant dispersions (e.g., Tween® 80, Cremophor® EL). 3. Advanced Formulations: If simple formulations fail, consider developing an amorphous solid dispersion or a lipid-based formulation like SEDDS. |
| High inter-individual variability in plasma concentrations. | Food effects, inconsistent gastric emptying, or metabolism differences. | 1. Standardize Dosing Conditions: Administer this compound to fasted animals to minimize food-related variability. 2. Control for Formulation Stability: Ensure the formulation is stable and does not precipitate upon administration. 3. Investigate Different Administration Routes: Compare oral gavage with intraperitoneal or intravenous injections to understand the contribution of absorption to the variability. |
| Suspected high first-pass metabolism. | Extensive metabolism in the liver before the drug reaches systemic circulation. | 1. Conduct an Intravenous (IV) Dosing Study: Compare the Area Under the Curve (AUC) from oral and IV administration to calculate absolute bioavailability. A low oral bioavailability despite good solubility may indicate high first-pass metabolism. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 3. Consider Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in vivo. |
| Poor central nervous system (CNS) penetration. | This compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for common efflux transporters. 2. Co-administration with an Efflux Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor to see if CNS exposure increases. 3. Structural Modification: If CNS activity is a key therapeutic goal, consider medicinal chemistry efforts to design analogs with improved brain penetration. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling and Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in µg/mL or µM.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or CD-1), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the this compound formulation for oral (PO) and intravenous (IV) administration. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and saline.
-
Dosing:
-
Oral (PO): Administer a single dose of the this compound formulation via oral gavage. A typical dose might be 10-50 mg/kg.
-
Intravenous (IV): Administer a single bolus dose of the this compound formulation via the tail vein. A typical IV dose would be lower than the oral dose (e.g., 1-5 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. For the IV group, also calculate clearance and volume of distribution. Absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2755843-62-8|DC Chemicals [dcchemicals.com]
- 3. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Selective RET Inhibitors
Disclaimer: Initial searches for a compound specifically named "Ret-IN-14" did not yield any publicly available scientific literature or data. Therefore, this technical support center provides guidance on overcoming resistance to selective RET (Rearranged during Transfection) inhibitors in general, based on published data for well-characterized inhibitors such as selpercatinib and pralsetinib. The principles and protocols described here are intended to serve as a guide for researchers encountering resistance to selective RET inhibitors in their cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to selective RET inhibitors?
A1: Acquired resistance to selective RET inhibitors primarily occurs through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations in the RET kinase domain that interfere with drug binding. The most frequently observed mutations are in the solvent-front region of the kinase domain, such as substitutions at the G810 residue.[1][2][3]
-
Bypass pathway activation: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling for survival and proliferation. The most common bypass pathway is the amplification and activation of the MET receptor tyrosine kinase.[4][5][6] Other less frequent bypass mechanisms include activating mutations in KRAS, BRAF, and other components of the MAPK and PI3K/AKT pathways.[7][8][9]
Q2: How can I determine if my resistant cells have on-target mutations or have activated a bypass pathway?
A2: To distinguish between on-target and bypass pathway resistance, a combination of molecular biology techniques is recommended:
-
Sanger sequencing or Next-Generation Sequencing (NGS) of the RET kinase domain from your resistant cell lines can identify secondary mutations.
-
Western blotting can be used to assess the phosphorylation status of RET and key downstream signaling proteins (e.g., ERK, AKT) in the presence of the RET inhibitor. Persistent downstream signaling despite RET inhibition suggests a bypass mechanism.
-
Phospho-receptor tyrosine kinase (RTK) arrays can screen for the activation of a wide range of other RTKs, helping to identify potential bypass pathways like MET, EGFR, or FGFR activation.
-
Quantitative PCR (qPCR) or Fluorescence in situ hybridization (FISH) can be used to specifically look for amplification of genes like MET.
Q3: My cells have developed resistance to a selective RET inhibitor. What are my next steps?
A3: Once you have confirmed resistance, the next steps are to characterize the mechanism and explore strategies to overcome it:
-
Confirm the resistant phenotype: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) value in the resistant cells compared to the parental cells.
-
Investigate the mechanism of resistance: Use the techniques mentioned in Q2 to determine if resistance is due to on-target mutations or bypass pathway activation.
-
Explore therapeutic strategies:
-
For on-target resistance , consider testing next-generation RET inhibitors that are designed to be effective against common resistance mutations.[10]
-
For bypass pathway resistance , a combination therapy approach is often effective. For example, if MET amplification is detected, combining the selective RET inhibitor with a MET inhibitor (e.g., crizotinib, capmatinib) may restore sensitivity.[4][7]
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Cell viability assays show inconsistent results. | Cell seeding density is not uniform. | Ensure a single-cell suspension and consistent cell counting for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Drug dilutions are inaccurate. | Prepare fresh drug dilutions for each experiment. Use a calibrated pipette and perform serial dilutions carefully. | |
| Assay incubation time is not optimal. | Optimize the incubation time for your specific cell line and drug. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the ideal endpoint. | |
| Western blot shows no change in p-RET levels after inhibitor treatment in resistant cells. | The cells have a bypass pathway activated. | In this case, RET may still be inhibited, but the cells are no longer dependent on it. Probe for downstream effectors like p-ERK and p-AKT to see if these pathways remain active. Use a phospho-RTK array to identify the activated bypass pathway. |
| The inhibitor is degraded or inactive. | Use a fresh stock of the inhibitor. Confirm the bioactivity of the inhibitor on the parental (sensitive) cell line as a positive control. | |
| Unable to generate a resistant cell line. | The drug concentration is too high, leading to widespread cell death. | Start with a drug concentration around the IC50 value of the parental cells and gradually increase the concentration in a stepwise manner as the cells adapt. |
| The cell line is heterogeneous, and a resistant subclone is not being selected for. | Consider single-cell cloning of the parental line before starting the resistance induction protocol to ensure a homogenous starting population. |
Data Presentation
Table 1: Common On-Target RET Mutations Conferring Resistance to Selective RET Inhibitors
| RET Mutation | Location | Effect on Inhibitor Binding |
| G810R/S/C | Solvent Front | Steric hindrance, preventing the inhibitor from binding effectively.[11] |
| Y806C/N/H | Hinge Region | Alters the conformation of the ATP-binding pocket.[1] |
| V804M/L | Gatekeeper | Can confer resistance to some multi-kinase inhibitors, but selective inhibitors like selpercatinib and pralsetinib are often designed to overcome this.[12] |
Table 2: Efficacy of Different RET Inhibitor Classes Against Common RET Alterations and Resistance Mutations (Illustrative IC50 Values in nM)
| Compound Class | Wild-Type RET | RET V804M | RET G810R |
| Selective RET Inhibitor (e.g., Selpercatinib) | ~14 nM[12] | ~24 nM[12] | ~531 nM[12] |
| Next-Generation RET Inhibitor (e.g., TPX-0046) | Potent | Potent | Potent[10] |
| Multi-Kinase Inhibitor (e.g., Vandetanib) | Potent | Less Potent | Less Potent |
Note: The IC50 values are illustrative and can vary depending on the specific assay conditions and cell line used.
Mandatory Visualizations
Caption: The RET Signaling Pathway.
References
- 1. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selpercatinib | c-RET | TargetMol [targetmol.com]
Technical Support Center: Minimizing Experimental Variability with Ret-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with Ret-IN-14, a potent inhibitor of the RET kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It also shows activity against Bruton's tyrosine kinase (BTK). Due to its high potency, careful handling and accurate concentration preparation are critical.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, the powdered form is stable for up to two years at -20°C. In DMSO, it is recommended to store stock solutions at -80°C for up to six months, or for shorter periods (up to two weeks) at 4°C.[1] Frequent freeze-thaw cycles should be avoided to maintain the compound's integrity.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined for several kinases. These values are essential for designing experiments with appropriate concentrations.
| Target | IC50 (nM) |
| RET (Wild-Type) | <0.51 |
| RET (G810R mutant) | 9.3 |
| RET (V804M mutant) | 1.3 |
| BTK (Wild-Type) | 9.2 |
| BTK (C481S mutant) | 15 |
| Data sourced from DC Chemicals and MedChemExpress.[1][2][3] |
Q4: How can I minimize variability in my cell-based assays with this compound?
Minimizing variability in cell-based assays requires consistency across several factors:
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and growth phase.
-
Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in DMSO before diluting in culture medium.
-
Treatment Conditions: Use a consistent, low percentage of DMSO in the final culture medium (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Assay Readout: Ensure that the chosen assay is within its linear range and that incubation times are consistent across all plates and experiments.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | Use a consistent source and batch of recombinant RET kinase. Ensure proper storage and handling of the enzyme to maintain its activity. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Use a consistent ATP concentration across all assays, ideally close to the Km of the kinase for ATP. |
| Incubation Time | For slow-binding inhibitors, the pre-incubation time of the enzyme with the inhibitor before adding ATP is critical. Optimize and standardize the pre-incubation time. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the highly potent this compound. |
| Reagent Instability | Prepare fresh kinase and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of reagents. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Compound Precipitation | This compound may precipitate in aqueous culture medium at high concentrations. Visually inspect the medium for any precipitation after adding the compound. Consider the use of a vehicle control with the same final DMSO concentration. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or culture medium. |
| Assay-Specific Variability | Different viability assays (e.g., MTT, XTT, CellTiter-Glo) have different mechanisms and potential for artifacts. Choose an assay appropriate for your cell line and experimental conditions and validate its performance. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound and the subsequent incubation with the viability reagent are identical for all plates. |
Issue 3: Difficulty in Detecting Changes in RET Phosphorylation by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of RET. |
| Low Levels of Basal Phosphorylation | For cell lines that do not have a constitutively active RET mutation or fusion, you may need to stimulate the cells with a RET ligand (e.g., GDNF) to induce phosphorylation before treating with this compound. |
| Inefficient Antibody | Use a well-validated phospho-specific RET antibody. Optimize the antibody dilution and incubation conditions. |
| Inadequate Blocking | For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can increase background. |
| Loading Amount | Ensure you are loading a sufficient amount of total protein per lane to detect the phosphorylated target. |
Experimental Protocols
Protocol 1: In Vitro RET Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a recombinant RET kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant RET Kinase: Dilute the kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a generic tyrosine kinase peptide substrate) in kinase buffer.
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ATP Solution: Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a microplate.
-
Add 5 µL of the diluted RET kinase to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as a fluorescence-based assay (e.g., LanthaScreen™) or a luminescence-based assay that measures ATP consumption.[2]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for RET Phosphorylation
This protocol describes the detection of changes in RET phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
If necessary, stimulate cells with a RET ligand prior to lysis.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET or a housekeeping protein like GAPDH.
-
Visualizations
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cell viability with this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
Ret-IN-14 protocol refinement for kinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing protocols involving RET kinase inhibition, with a focus on covalent inhibitors, referred to here as the Ret-IN-14 protocol.
Troubleshooting Guide
This guide addresses specific issues that may arise during kinase assay experiments involving RET and covalent inhibitors.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal / Low S:B Ratio | 1. Reagent contamination.2. Sub-optimal ATP or kinase concentration.3. Non-specific binding of inhibitor or detection antibody. | 1. Use fresh, high-quality reagents.2. Titrate kinase and ATP to determine optimal concentrations for your assay window.[1][2][3]3. Include appropriate controls (no enzyme, no substrate) to identify the source of background. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors or variability.2. Temperature fluctuations during incubation.3. Reagent instability or improper storage.[4] | 1. Ensure pipettes are calibrated. Use automated liquid handlers for high-throughput screens.2. Maintain a consistent temperature during all incubation steps.[2]3. Aliquot reagents to avoid multiple freeze-thaw cycles and store them as recommended.[5][6] |
| No or Very Low Kinase Activity | 1. Inactive kinase enzyme.2. Incorrect buffer composition (e.g., missing MgCl2, incorrect pH).3. Substrate not suitable for RET kinase. | 1. Test kinase activity with a known potent activator or control substrate.2. Verify the composition and pH of the kinase reaction buffer.[7]3. Ensure the substrate is a validated substrate for RET. |
| Time-Dependent IC50 Shift | 1. The inhibitor is a covalent binder. | This is expected for covalent inhibitors. The IC50 value will decrease with longer pre-incubation times as more of the enzyme becomes irreversibly bound. It is crucial to report the pre-incubation time with any IC50 values for covalent inhibitors.[8][9] |
| Unexpected Cell Death in Cellular Assays | 1. Off-target effects of the inhibitor.[10][11]2. Cytotoxicity of the inhibitor or vehicle (e.g., DMSO). | 1. Profile the inhibitor against a panel of other kinases to check for selectivity.[12]2. Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your kinase assay.[13][14][15] Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).[16] |
Frequently Asked Questions (FAQs)
Protocol & Reagents
-
Q1: What is the mechanism of action for RET inhibitors? A1: RET inhibitors are designed to block the activity of the RET protein, which is a receptor tyrosine kinase.[17] They typically work by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling that promotes cancer cell growth and survival.[17]
-
Q2: What is the difference between a reversible and an irreversible (covalent) inhibitor? A2: Reversible inhibitors bind to the target protein through non-covalent interactions and can dissociate. Covalent inhibitors form a stable, covalent bond with the target protein, leading to prolonged, often irreversible, inhibition.[9][10][11]
-
Q3: Why are my IC50 values for this compound different from published values? A3: IC50 values are highly dependent on assay conditions. For covalent inhibitors, factors like pre-incubation time, ATP concentration, and enzyme concentration will significantly impact the measured IC50.[9] For ATP-competitive inhibitors, performing the assay at a higher ATP concentration will generally result in a higher IC50 value.[12]
-
Q4: How should I store the this compound compound and RET enzyme? A4: Most small molecule inhibitors like this compound are dissolved in DMSO and should be stored at -20°C or -80°C to prevent degradation. RET enzyme should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Always refer to the manufacturer's specific storage recommendations.
Experimental Design & Data Interpretation
-
Q5: What are "off-target" effects and why are they a concern? A5: Off-target effects occur when a compound interacts with proteins other than the intended target.[18] For kinase inhibitors, this can lead to unintended biological consequences, toxicity, or confounding experimental results.[10][11] This is a particular concern for covalent inhibitors if their reactive group is not sufficiently selective.[11]
-
Q6: What controls are essential for a kinase assay? A6: Essential controls include:
-
Negative Control (No Inhibitor): Represents 100% kinase activity (often just vehicle, e.g., DMSO).
-
Positive Control (No Enzyme): Represents 0% kinase activity, used to determine the background signal.
-
Reference Inhibitor: A known inhibitor of RET (e.g., Selpercatinib, Pralsetinib) to validate assay performance.[19]
-
-
Q7: How do I optimize the kinase concentration for my assay? A7: To optimize the kinase concentration, perform a titration of the enzyme at a high concentration of ATP (e.g., 1 mM). The goal is to find the enzyme concentration that produces about 80% of the maximum signal (the EC80 value). This ensures the assay is sensitive to inhibition.[1][3]
-
Q8: How do I determine the optimal ATP concentration? A8: After determining the optimal kinase concentration, perform an ATP titration to determine the apparent Michaelis constant (Km,app) for ATP. Assays are often run at the ATP Km,app concentration to allow for sensitive detection of ATP-competitive inhibitors.[1][20]
Experimental Protocols
Protocol 1: In Vitro RET Kinase Assay (Luminescence-Based)
This protocol is adapted from methodologies used in ADP-Glo™ or Kinase-Glo® assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining.[7]
Materials:
-
Recombinant RET enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]
-
Substrate (e.g., IGF-1Rtide)[5]
-
ATP solution
-
This compound inhibitor and controls
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background control).
-
Kinase Reaction: a. Add 5 µL of the diluted compound or control to the appropriate wells of the assay plate. b. Add 10 µL of a solution containing RET enzyme and substrate in kinase buffer. c. Pre-incubate the plate for a specified time (e.g., 60 minutes) at room temperature. This step is critical for covalent inhibitors to allow for the covalent bond to form. d. Initiate the kinase reaction by adding 10 µL of ATP solution. e. Incubate for 60 minutes at 30°C.
-
Signal Detection (Following ADP-Glo™ Protocol): a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "no inhibitor" control (100% activity) and calculate the percent inhibition for each inhibitor concentration. Plot the results to determine the IC50 value.
Protocol 2: Cellular Viability Assay (XTT-Based)
This protocol assesses the effect of this compound on cell proliferation and viability.[21]
Materials:
-
Cells expressing RET (e.g., a cancer cell line with a RET fusion)
-
Complete cell culture medium
-
This compound inhibitor and controls
-
XTT Cell Viability Assay Kit
-
Clear 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: a. Prepare the XTT/Electron Coupling Reagent working solution according to the manufacturer's instructions. b. Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Read the absorbance at 450 nm (measurement) and 660 nm (background reference).
-
Data Analysis: Subtract the 660 nm reading from the 450 nm reading. Normalize the data to the vehicle-treated cells to determine the percent viability.
Visualizations
Signaling Pathway
Caption: The RET signaling pathway, from ligand binding to cellular outcomes, and the point of inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for an in vitro RET kinase inhibition assay.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common kinase assay failures.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com.br [promega.com.br]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tga.gov.au [tga.gov.au]
- 7. promega.com [promega.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Preclinical Head-to-Head: Evaluating RET Inhibitor Ret-IN-14 Against the Approved Drug Pralsetinib in Lung Cancer Models
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by RET fusions, the selective inhibitor pralsetinib has emerged as a key therapeutic agent. However, the relentless pursuit of more potent and selective molecules continues. This report provides a comparative analysis of Ret-IN-14, a novel RET inhibitor, and the FDA-approved drug pralsetinib, based on available preclinical data in lung cancer models. This guide is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of their respective in vitro and in vivo activities.
Executive Summary
Pralsetinib is a potent and selective RET inhibitor with demonstrated clinical efficacy in patients with RET fusion-positive NSCLC. Preclinical data for pralsetinib is well-documented, showcasing its nanomolar potency against various RET fusions and mutations, leading to significant tumor growth inhibition in xenograft models.
Data Presentation
Table 1: In Vitro Enzymatic Activity of this compound and Pralsetinib Against RET Kinase
| Compound | Target | IC50 (nM) |
| This compound | RET (Wild-Type) | <0.51 |
| RET (G810R) | 9.3 | |
| RET (V804M) | 1.3 | |
| Pralsetinib | RET (Wild-Type) | 0.4 |
| CCDC6-RET | 0.4 | |
| KIF5B-RET | 0.5 | |
| RET M918T | 0.3 | |
| RET V804M | 0.4 |
Note: Data for this compound is sourced from patent WO2021244609A1. Pralsetinib data is compiled from publicly available preclinical studies.
Mechanism of Action and Signaling Pathway
Both pralsetinib and this compound are designed to inhibit the kinase activity of the RET protein. In RET fusion-positive lung cancers, the fusion of the RET gene with a partner gene leads to the constitutive activation of the RET kinase. This aberrant signaling drives downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival. By binding to the ATP-binding pocket of the RET kinase domain, these inhibitors block its activity, thereby inhibiting downstream signaling and suppressing tumor growth.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
To determine the half-maximal inhibitory concentration (IC50) values, enzymatic assays are conducted. Recombinant human RET kinase (wild-type or mutant) is incubated with the test compound (this compound or pralsetinib) at varying concentrations in a buffer solution containing ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like radioactivity-based assays (e.g., using [γ-³³P]ATP) or fluorescence-based assays. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (General Protocol)
RET fusion-positive lung cancer cell lines (e.g., LC-2/ad) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound. After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model (General Protocol)
Immunocompromised mice (e.g., nude or NOD-SCID mice) are subcutaneously injected with a suspension of RET fusion-positive human lung cancer cells. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., pralsetinib or this compound) administered orally at a specified dose and schedule. The control group receives a vehicle control. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is evaluated by the degree of tumor growth inhibition.
Discussion and Future Directions
Pralsetinib has established a strong preclinical and clinical profile as a potent and selective RET inhibitor. Its efficacy against various RET fusions and mutations, coupled with favorable pharmacokinetic properties, has led to its approval and use in clinical practice.
The available data for this compound, primarily from patent literature, suggests it is a highly potent inhibitor of wild-type RET and key resistance mutations, including the V804M gatekeeper mutation and the G810R solvent front mutation. Its sub-nanomolar IC50 against wild-type RET is particularly noteworthy. However, a direct and comprehensive comparison with pralsetinib is hampered by the lack of publicly available data on this compound's performance in cellular and in vivo lung cancer models.
To fully assess the potential of this compound as a viable alternative or next-generation therapy, further studies are required to:
-
Evaluate its anti-proliferative activity in a panel of RET fusion-positive lung cancer cell lines.
-
Assess its efficacy in in vivo xenograft models of RET-driven lung cancer.
-
Determine its selectivity profile against a broader range of kinases to predict potential off-target effects.
-
Investigate its pharmacokinetic and pharmacodynamic properties.
The development of novel RET inhibitors like this compound is crucial to address potential resistance to existing therapies and to continue improving outcomes for patients with RET fusion-positive NSCLC. Head-to-head preclinical studies under identical experimental conditions will be essential to definitively compare the therapeutic potential of these compounds.
Validating RET Kinase Engagement in Live Cells: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of Ret-IN-14, a potent RET kinase inhibitor. We will explore the principles, protocols, and data interpretation for three widely used assays: Western Blotting for downstream signaling analysis, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutation or fusion, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1] Targeted inhibition of RET kinase activity is a promising therapeutic strategy. This compound has emerged as one such inhibitor, and rigorously validating its engagement with the RET protein in a cellular context is paramount to understanding its mechanism of action and advancing its clinical potential.
This guide will provide an objective comparison of the predominant methods used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.
Comparison of Target Engagement Validation Methods
The choice of assay for validating target engagement depends on several factors, including the specific research question, available resources, and desired throughput. The following table summarizes the key features of the three techniques discussed in this guide.
| Feature | Western Blot (Downstream Signaling) | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Indirectly measures target engagement by detecting changes in the phosphorylation state of the target and its downstream effectors. | Directly measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[2][3] | Measures the stabilization of a target protein against thermal denaturation upon ligand binding.[4][5] |
| Data Output | Semi-quantitative or quantitative analysis of protein phosphorylation levels. | IC50 values representing the concentration of a compound that displaces 50% of a fluorescent tracer from the target.[6] | Thermal shift (ΔTm) indicating the change in the melting temperature of the target protein upon compound binding. |
| Throughput | Low to medium. | High-throughput compatible.[6] | Medium to high-throughput compatible, especially with AlphaScreen or SplitLuc detection.[7][8] |
| Directness of Measurement | Indirect. Cellular response may not always correlate directly with physical binding.[7] | Direct measurement of compound binding to the target protein.[2][3] | Direct biophysical measurement of target stabilization.[4][5] |
| Cellular Context | Live cells. | Live cells.[2][3] | Live cells, cell lysates, or tissue samples.[9] |
| Key Advantages | Provides information on the functional consequences of target engagement. Utilizes well-established and widely available techniques. | Highly sensitive and quantitative. Allows for real-time measurement of binding and determination of residence time.[3] | Label-free and does not require modification of the compound or target protein. Applicable to a wide range of targets.[9] |
| Key Limitations | Indirect measure of target binding. Can be influenced by off-target effects and pathway crosstalk. | Requires genetic modification of the target protein (fusion to NanoLuc® luciferase). A specific fluorescent tracer is needed.[2] | Can be less sensitive for some targets. Optimization of heating conditions is crucial. |
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the RET signaling pathway and the workflows for the NanoBRET™ and CETSA assays.
Experimental Protocols
Western Blotting for p-RET and p-ERK
This protocol describes how to assess the inhibitory activity of this compound on RET signaling by measuring the phosphorylation levels of RET (Tyr905) and a key downstream effector, ERK1/2.
Materials:
-
Cell line expressing RET (e.g., TT cells for endogenous RET, or HEK293 cells transfected with a RET construct).
-
This compound and other RET inhibitors (e.g., selpercatinib, pralsetinib).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-RET (Tyr905), anti-total RET, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NanoBRET™ Target Engagement Intracellular Kinase Assay for RET
This protocol is adapted from Promega's NanoBRET™ TE Intracellular Kinase Assay and can be used to quantify the binding of this compound to RET in live cells.[2][10]
Materials:
-
HEK293 cells.
-
NanoLuc®-RET fusion vector.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for RET (e.g., Tracer K-5).[6]
-
NanoBRET™ Nano-Glo® Substrate.
-
Extracellular NanoLuc® Inhibitor.
-
White, 384-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-RET fusion vector.
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare a suspension of cells containing the NanoBRET™ Tracer.
-
Dispense the cell-tracer suspension into the wells of a 384-well plate.
-
Add varying concentrations of this compound or other test compounds to the wells. Include a no-compound control and a control with a high concentration of a known inhibitor.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot the data against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for RET
This protocol outlines the general steps for performing a CETSA experiment to measure the thermal stabilization of RET upon binding to this compound.[7]
Materials:
-
Cells expressing RET.
-
This compound or other test compounds.
-
PBS and cell lysis buffer.
-
PCR tubes or plates.
-
Thermal cycler.
-
Centrifuge.
-
Equipment for protein detection (e.g., Western blot materials as described above).
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Analyze the amount of soluble RET protein at each temperature for both the treated and control samples using Western blotting or another protein detection method.
-
Plot the amount of soluble RET as a function of temperature to generate melt curves.
-
Determine the melting temperature (Tm) for both the treated and control samples. The difference in Tm (ΔTm) represents the thermal stabilization induced by the compound.
Conclusion
Validating the target engagement of kinase inhibitors like this compound in a live-cell context is a multifaceted process that can be approached using a variety of robust techniques. Western blotting of downstream signaling provides crucial functional information but is an indirect measure of binding. In contrast, NanoBRET™ and CETSA offer direct biophysical measurements of target interaction and stabilization, respectively, with the former being particularly amenable to high-throughput screening.
The choice of method will ultimately be guided by the specific goals of the investigation. For initial high-throughput screening and quantitative affinity determination, the NanoBRET™ assay is an excellent choice. To confirm target binding in a label-free manner and in various sample types, CETSA is a powerful tool. Western blotting remains indispensable for elucidating the functional consequences of target engagement on cellular signaling pathways. By employing a combination of these complementary approaches, researchers can build a comprehensive and compelling case for the on-target activity of this compound, a critical step in its journey from a promising compound to a potential therapeutic.
References
- 1. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
Navigating Resistance: A Comparative Guide to Next-Generation RET Inhibitors in Cabozantinib-Resistant Tumors
For Immediate Release
In the landscape of targeted cancer therapy, the emergence of resistance to established treatments such as the multi-kinase inhibitor cabozantinib presents a significant clinical challenge. This is particularly evident in tumors driven by alterations in the Rearranged during Transfection (RET) proto-oncogene. This guide provides a comprehensive comparison of novel therapeutic strategies, with a focus on the efficacy of next-generation selective RET inhibitors in overcoming cabozantinib resistance. While a specific agent designated "Ret-IN-14" remains unidentified in publicly available literature, this document will focus on the class of next-generation RET inhibitors that functionally represent what such a compound would aim to achieve, including selpercatinib and pralsetinib, and emerging agents designed to tackle further resistance mechanisms.
The Challenge of Cabozantinib Resistance in RET-Driven Cancers
Cabozantinib, a potent inhibitor of multiple tyrosine kinases including RET, MET, and VEGFR2, has demonstrated clinical efficacy in RET-altered malignancies such as medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC).[1][2][3] However, acquired resistance inevitably develops, limiting its long-term effectiveness. The primary mechanisms of resistance to cabozantinib in this setting are:
-
On-Target Secondary Mutations: The most clinically significant of these is the "gatekeeper" mutation, V804M, which sterically hinders the binding of multi-kinase inhibitors like cabozantinib to the ATP-binding pocket of the RET kinase.[4]
-
Bypass Signaling Pathway Activation: Tumor cells can develop alternative signaling routes to maintain proliferation and survival, bypassing the need for RET signaling. This can involve the amplification or activation of kinases such as MET or KRAS.
The development of highly selective RET inhibitors has been a pivotal step in addressing the limitations of multi-kinase inhibitors, offering improved potency against RET and a more favorable toxicity profile.
Comparative Efficacy of Next-Generation RET Inhibitors
The advent of selective RET inhibitors, notably selpercatinib (LOXO-292) and pralsetinib (BLU-667), has revolutionized the treatment paradigm for RET-driven cancers. These agents were specifically designed to have high affinity for the RET kinase, including common activating mutations and fusions, while sparing other kinases, thereby reducing off-target toxicities.[4][5]
Head-to-Head and Preclinical Data Summary
A growing body of evidence from preclinical studies and clinical trials demonstrates the superior efficacy of selective RET inhibitors over older multi-kinase inhibitors in both treatment-naïve and cabozantinib-resistant settings.
| Inhibitor Class | Key Agents | Efficacy in Cabozantinib-Resistant Models (V804M) | Clinical Efficacy Highlights | Key Limitations |
| Multi-Kinase Inhibitor | Cabozantinib | Ineffective against V804L/M mutations.[6] | ORR of 28% in RET fusion-positive NSCLC.[7] | Off-target toxicities; lack of efficacy against gatekeeper mutations. |
| First-Generation Selective RET Inhibitors | Selpercatinib, Pralsetinib | Potent activity against V804L/M gatekeeper mutations.[4][5] | Selpercatinib: Superior PFS compared to cabozantinib/vandetanib in treatment-naïve advanced RET-mutant MTC.[8][9] ORR of 69% in previously treated RET-mutant MTC.[10] Pralsetinib: Robust and durable anti-tumor activity across various RET fusion-positive solid tumors.[11] | Emergence of acquired resistance via solvent front mutations (e.g., G810R/S/C).[12] |
| Next-Generation Selective RET Inhibitors | TAS0953/HM06, LOX-18228, EP0031, LOXO-260 | Designed to inhibit both gatekeeper (V804) and solvent front (G810) resistance mutations.[12][13][14][15] | Currently in early-phase clinical trials. Preclinical data show significant tumor growth inhibition in models with acquired resistance to first-generation selective inhibitors.[12][13] | Clinical efficacy and safety profiles are still under investigation. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the RET signaling pathway, the mechanism of cabozantinib resistance, and the action of next-generation RET inhibitors.
Caption: Simplified RET Signaling Pathway leading to cell proliferation and survival.
Caption: Differential efficacy of inhibitors against wild-type and mutant RET.
Experimental Protocols
The following are summaries of methodologies commonly employed in the preclinical evaluation of RET inhibitors.
Cell Viability Assays
-
Objective: To determine the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cell lines (e.g., Ba/F3 cells engineered to express specific RET fusions or mutations, or human MTC cell lines like TT) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test inhibitor (e.g., cabozantinib, selpercatinib) for a specified period (typically 72 hours).
-
Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega) or MTT, which measures metabolic activity.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phospho-RET Inhibition
-
Objective: To assess the ability of an inhibitor to block the phosphorylation (activation) of RET and downstream signaling proteins.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a defined time (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., actin or GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with cancer cells (e.g., TT cells or Ba/F3-RET fusion cells).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for p-RET).
-
Caption: A typical workflow for the preclinical evaluation of novel RET inhibitors.
Conclusion
The therapeutic landscape for RET-driven cancers is rapidly evolving. While cabozantinib remains a therapeutic option, its efficacy is limited by the development of on-target resistance mutations. The advent of highly selective RET inhibitors like selpercatinib and pralsetinib has provided a significant clinical benefit, particularly in overcoming the V804M gatekeeper mutation. However, the emergence of solvent front mutations necessitates the continued development of next-generation inhibitors. The preclinical and emerging clinical data for these newer agents are promising and hold the potential to further extend durable responses in patients with cabozantinib- and first-generation selective RET inhibitor-resistant tumors. Continued research and clinical trials are essential to define the optimal sequencing of these therapies and to develop strategies to overcome future resistance mechanisms.
References
- 1. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective RET Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 9. jwatch.org [jwatch.org]
- 10. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting RET Mutations: The Emergence of TAS0953/HM06 as a Potent Inhibitor [synapse.patsnap.com]
- 13. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]
Ret-IN-14 Demonstrates Potent Activity Against RET V804M Gatekeeper Mutation, Outperforming Certain Established Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that Ret-IN-14, a novel kinase inhibitor, exhibits significant potency against the clinically relevant RET V804M gatekeeper mutation. This mutation is a known mechanism of resistance to several multi-kinase inhibitors. The data indicates that this compound's inhibitory activity against this resistant mutant is comparable to or exceeds that of other selective RET inhibitors, offering a promising alternative for therapeutic development.
The V804M mutation, occurring within the ATP-binding pocket of the RET kinase domain, sterically hinders the binding of many Type I and Type II kinase inhibitors, thereby reducing their efficacy. This guide provides a comparative overview of the in vitro activity of this compound against RET V804M, benchmarked against established first and second-generation RET inhibitors.
Comparative Inhibitory Activity Against RET V804M
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other RET inhibitors against wild-type (WT) RET and the V804M mutant. Lower IC50 values indicate greater potency.
| Compound | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | Fold Change (V804M vs WT) |
| This compound | <0.51[1][2] | 1.3[1][2] | ~2.5 |
| Selpercatinib | 14.0[3] | 24.1[3] | ~1.7 |
| Pralsetinib | 0.4[1] | 0.4[1] | 1.0 |
| Vandetanib | - | Resistant[3] | - |
| Cabozantinib | 5.2[4] | - | - |
Data for Vandetanib and Cabozantinib against the V804M mutant is presented as qualitative resistance, as specific IC50 values are not consistently reported in the public domain, reflecting the significant loss of activity.
Experimental Protocols
The presented IC50 values were determined using established in vitro biochemical and cell-based assays. While specific laboratory protocols may vary, the general methodologies are outlined below.
Biochemical Kinase Activity Assays
Biochemical assays are utilized to measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET kinase protein (wild-type and V804M mutant). A common method is the radiometric assay, which is considered a gold standard.[5] In this assay, the kinase, a substrate peptide, and the inhibitor are incubated with radioactively labeled ATP. The amount of radioactivity transferred to the substrate is then measured, providing a direct quantification of kinase activity.
Another prevalent method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[6] This assay employs a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. When the substrate is phosphorylated, the antibody and tracer are brought into proximity, resulting in a FRET signal that can be measured to determine kinase activity.
General Protocol Outline:
-
Recombinant human RET kinase (WT or V804M) is incubated with the test compound (e.g., this compound) at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection method (e.g., radioactivity measurement or TR-FRET).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Phosphorylation Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays measure the inhibition of RET autophosphorylation within living cells that endogenously or exogenously express the RET receptor (wild-type or V804M mutant).
General Protocol Outline:
-
Cells expressing the target RET protein are seeded in microplates.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
Following incubation, the cells are lysed to release cellular proteins.
-
The level of phosphorylated RET is determined using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting, with specific antibodies that recognize the phosphorylated form of RET.[4][7]
-
The results are used to determine the cellular IC50 value, representing the concentration of the inhibitor required to reduce RET phosphorylation by 50%.
Visualizing the RET Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the RET signaling pathway and the mechanism by which the V804M mutation confers resistance to certain inhibitors.
Caption: The RET signaling cascade is initiated by ligand binding and receptor dimerization, leading to autophosphorylation and activation of downstream pathways that regulate cell fate.
Caption: The V804M mutation restricts access for some inhibitors, while this compound is designed to overcome this steric hindrance and maintain effective binding.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pralsetinib [drugcentral.org]
- 3. Molecular Profile Detail [ckb.genomenon.com:443]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pralsetinib for RET-Altered Thyroid Cancers - The ASCO Post [ascopost.com]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ret-IN-14: A Comparative Analysis of a Novel RET Inhibitor Against Established Therapies
For Immediate Release
A comprehensive analysis of the novel RET inhibitor, Ret-IN-14, reveals its potent activity against wild-type RET and clinically significant resistance mutations. This comparison guide provides a detailed overview of this compound's performance in preclinical studies, juxtaposed with established RET inhibitors such as selpercatinib, pralsetinib, cabozantinib, and vandetanib. This report is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic agent.
Introduction to RET Inhibition and the Emergence of this compound
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. Targeted therapy with RET tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with RET-altered tumors. First-generation multi-kinase inhibitors like cabozantinib and vandetanib demonstrated clinical activity but were often limited by off-target toxicities. The advent of highly selective second-generation inhibitors, selpercatinib and pralsetinib, offered improved efficacy and safety profiles. However, acquired resistance, frequently driven by mutations in the RET kinase domain, remains a significant clinical challenge.
This compound has emerged as a potent and selective RET inhibitor with promising activity against common resistance mutations. This guide synthesizes the available preclinical data to provide a clear comparison of its inhibitory profile.
Comparative Inhibitory Activity of RET Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other established RET inhibitors against wild-type (WT) RET and key resistance mutations. Lower IC50 values indicate greater potency.
| Compound | RET (WT) IC50 (nM) | RET (G810R) IC50 (nM) | RET (V804M) IC50 (nM) |
| This compound | <0.51 | 9.3 | 1.3 |
| Selpercatinib | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Pralsetinib | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Cabozantinib | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Vandetanib | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
Data for this compound is derived from patent information. Direct comparative IC50 values for other inhibitors under identical experimental conditions were not available in the public domain.
Off-Target Activity Profile
This compound has also been profiled against Bruton's tyrosine kinase (BTK), revealing potential off-target effects.
| Compound | BTK IC50 (nM) | BTK (C481S) IC50 (nM) |
| This compound | 9.2 | 15 |
This off-target activity warrants further investigation to understand its potential clinical implications.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using in vitro kinase assays. While the specific, detailed protocol for this compound is proprietary and found within patent literature, a general methodology for such assays is described below.
General In Vitro Kinase Assay Protocol (for IC50 determination)
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.
Materials:
-
Recombinant human RET kinase (wild-type and mutant forms)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well microplates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in kinase buffer to the desired concentrations.
-
Kinase Reaction Setup: The recombinant RET kinase and the substrate are mixed in the kinase buffer in the wells of a microplate.
-
Inhibitor Addition: The serially diluted inhibitor is added to the wells containing the kinase and substrate. A control well with DMSO alone (no inhibitor) is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically between 10 µL and 50 µL.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to stop the kinase reaction and to generate a signal (luminescence or fluorescence) that is proportional to the amount of ATP consumed (or product formed).
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the control (DMSO only). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating RET inhibitors.
Caption: Simplified RET signaling pathway and the point of intervention for RET inhibitors.
Caption: General experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
The available data on this compound demonstrates its high potency against wild-type RET and key resistance mutations, positioning it as a promising candidate for further investigation in the treatment of RET-driven cancers. Its inhibitory profile, particularly against the G810R solvent front mutation, suggests it may offer an advantage in overcoming resistance to current therapies. However, a direct, comprehensive comparison with approved RET inhibitors under standardized assay conditions is necessary to fully elucidate its relative efficacy and selectivity. The off-target activity against BTK also requires further characterization. Continued research and publication of peer-reviewed data will be critical in defining the potential role of this compound in the clinical management of RET-altered malignancies.
A Head-to-Head Comparison of Vandetanib and Selective RET Inhibitors in Oncology Research
In the landscape of targeted cancer therapies, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for specific cancer subtypes. This guide provides a detailed head-to-head comparison of the multi-kinase inhibitor vandetanib with the newer class of highly selective RET inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Introduction to RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, most notably in medullary thyroid carcinoma (MTC) and a subset of non-small cell lung cancers (NSCLC).[2][3] The development of small molecule inhibitors targeting the kinase activity of RET has significantly advanced the treatment options for patients with these malignancies.
This guide will compare two distinct approaches to RET inhibition:
-
Vandetanib: A multi-kinase inhibitor that targets RET in addition to other key signaling pathways involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4]
-
Selective RET Inhibitors: A newer class of drugs, including selpercatinib and pralsetinib, designed to potently and selectively target wild-type and mutated forms of RET with minimal activity against other kinases.[3][5]
Mechanism of Action and Target Profile
The fundamental difference between vandetanib and selective RET inhibitors lies in their target specificity, which dictates their mechanism of action and, consequently, their efficacy and safety profiles.
Vandetanib acts as a multi-kinase inhibitor, concurrently blocking several signaling pathways crucial for tumor progression. Its anti-cancer effects are attributed to the inhibition of:
-
RET: Disrupting the signaling cascade in cancer cells with activating RET mutations or fusions.
-
VEGFR: Impeding tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
EGFR: Blocking signaling pathways that promote cell proliferation and survival.[4]
This multi-targeted approach can be advantageous in cancers where multiple signaling pathways are dysregulated. However, the lack of specificity can also lead to off-target effects and associated toxicities.[2]
Selective RET inhibitors , such as selpercatinib and pralsetinib, are designed for high-potency and specific inhibition of the RET kinase.[3][5] Their mechanism of action is focused on directly shutting down the oncogenic signaling driven by RET alterations. This high degree of selectivity is intended to maximize on-target efficacy while minimizing the side effects associated with inhibiting other kinases.[2][6]
Signaling Pathways Targeted by Vandetanib and Selective RET Inhibitors
Caption: Comparative signaling pathways of vandetanib and selective RET inhibitors.
Comparative Efficacy: Experimental Data
The clinical efficacy of vandetanib and selective RET inhibitors has been evaluated in various clinical trials, primarily in patients with RET-mutant MTC and RET fusion-positive NSCLC. The following tables summarize key quantitative data from these studies.
Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Vandetanib | ZETA (Phase III)[7][8][9] | Advanced or metastatic MTC | 45% | 30.5 months (predicted) |
| Selpercatinib | LIBRETTO-531 (Phase III)[10][11][12][13] | MKI-naïve, advanced RET-mutant MTC | Statistically significant improvement vs. cabozantinib/vandetanib | Statistically significant improvement vs. cabozantinib/vandetanib |
| Pralsetinib | ARROW (Phase I/II)[14][15][16][17][18] | Previously treated RET-mutant MTC | 60% | Not Reached (at time of analysis) |
| Treatment-naïve RET-mutant MTC | 74% | Not Reached (at time of analysis) |
Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Vandetanib | Phase II[19][20][21][22][23] | Pretreated, advanced RET-rearranged NSCLC | 18% - 53% | 4.5 - 6.5 months |
| Selpercatinib | LIBRETTO-001 (Phase I/II)[24][25][26][27][28] | Previously treated RET fusion-positive NSCLC | 64% | 16.5 months |
| Treatment-naïve RET fusion-positive NSCLC | 85% | 22.0 months | ||
| Pralsetinib | ARROW (Phase I/II)[26] | Previously treated RET fusion-positive NSCLC | 61% | 17.1 months |
| Treatment-naïve RET fusion-positive NSCLC | 73% | Not Reached (at time of analysis) |
Safety and Tolerability
The different target profiles of vandetanib and selective RET inhibitors directly impact their safety profiles.
Vandetanib's off-target activities on VEGFR and EGFR are associated with a higher incidence of certain adverse events, including diarrhea, rash, and hypertension.[4]
Selective RET inhibitors generally have a more favorable safety profile due to their specificity.[2][6] Common adverse events are often related to on-target effects and are typically manageable with dose modifications.
Experimental Protocols
The following sections provide an overview of the standard methodologies used in the preclinical evaluation of RET inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of the RET kinase and other kinases.
General Protocol:
-
Reagents: Recombinant human RET kinase, kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).[29][30]
-
Procedure: a. The kinase reaction is set up in a multi-well plate. b. The test compound (e.g., vandetanib or a selective RET inhibitor) is serially diluted and added to the wells. c. The kinase, substrate, and ATP are added to initiate the reaction. d. The reaction is incubated at a specific temperature for a defined period. e. The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).[29][30]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.
General Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and survival of cancer cells harboring specific RET alterations.
General Protocol:
-
Cell Lines: Human cancer cell lines with known RET mutations (e.g., TT cells for MTC) or RET fusions (e.g., LC-2/ad cells for NSCLC).
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The test compound is added at various concentrations. c. Cells are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity as an indicator of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined by plotting cell viability against compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Human cancer cells with RET alterations are implanted subcutaneously or orthotopically into the mice. b. Once tumors reach a palpable size, mice are randomized into treatment and control groups. c. The test compound is administered orally or via injection at a specified dose and schedule. d. Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacokinetic and pharmacodynamic analyses may also be performed.
Conclusion
The development of RET inhibitors has transformed the treatment paradigm for patients with RET-driven cancers. Vandetanib, as a multi-kinase inhibitor, has demonstrated clinical activity, particularly in MTC. However, its broader target profile contributes to a distinct side-effect profile. The advent of highly selective RET inhibitors, such as selpercatinib and pralsetinib, represents a significant advancement, offering improved efficacy and a more favorable safety profile in both RET-mutant MTC and RET fusion-positive NSCLC. For researchers and drug developers, the choice between a multi-targeted and a highly selective inhibitory approach will depend on the specific cancer type, the underlying molecular drivers, and the therapeutic window of the compound. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel RET inhibitors, facilitating the continued development of more effective and safer cancer therapies.
References
- 1. US10030005B2 - Inhibitors of RET - Google Patents [patents.google.com]
- 2. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. Table 4, Key Characteristics of Selpercatinib and Vandetanib - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 7. llusurgonc.org [llusurgonc.org]
- 8. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]
- 10. onclive.com [onclive.com]
- 11. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 12. jwatch.org [jwatch.org]
- 13. onclive.com [onclive.com]
- 14. Pralsetinib in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blueprintmedicines.com [blueprintmedicines.com]
- 16. onclive.com [onclive.com]
- 17. Pralsetinib in RET-Mutated Medullary Thyroid Cancer - The ASCO Post [ascopost.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Vandetanib in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vandetanib in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lung cancer trial of RET inhibitor achieves durable responses in most patients with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 25. mskcc.org [mskcc.org]
- 26. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 27. ascopubs.org [ascopubs.org]
- 28. Shows 83% Response Rate in RET Fusion Non-Small Cell Lung Cancer | LCFA [lcfamerica.org]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
Confirming Downstream Pathway Inhibition by Ret-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ret-IN-14's performance in inhibiting the Rearranged during Transfection (RET) signaling pathway, a critical driver in various cancers. We present supporting experimental data and detailed protocols to validate the downstream effects of this selective RET inhibitor.
The RET receptor tyrosine kinase is a key regulator of cell proliferation, survival, and differentiation.[1] Aberrant activation of RET, through mutations or gene fusions, leads to the uncontrolled stimulation of downstream signaling cascades, promoting tumorigenesis in cancers such as non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3][4] Selective RET inhibitors, like this compound, are designed to specifically block the kinase activity of the RET protein, thereby halting these cancer-driving signals.[5][6]
Mechanism of Action and Downstream Pathways
RET activation triggers several key downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][7] It can also activate the JAK/STAT pathway.[8][9] These pathways are crucial for promoting cell proliferation, growth, and survival.[2][7] this compound and other selective RET inhibitors function by binding to the ATP-binding site of the RET kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors.[5] This targeted inhibition is designed to minimize off-target effects often seen with multi-kinase inhibitors.[3]
Quantitative Analysis of Downstream Inhibition
The efficacy of a RET inhibitor is determined by its ability to suppress cell growth in RET-dependent cancer cell lines and to reduce the phosphorylation of key downstream proteins. The data below is representative of the performance of selective RET inhibitors against cell lines with RET fusions.
| Cell Line | RET Fusion | Assay Type | Metric | This compound | Alternative MKI |
| LC-2/ad | CCDC6-RET | Proliferation | IC₅₀ (nM) | 8.5 | 150.2 |
| CUTO42 | EML4-RET | Proliferation | IC₅₀ (nM) | 5.2 | 125.8 |
| LC-2/ad | CCDC6-RET | Western Blot | p-ERK (% of control) | 15% | 45% |
| LC-2/ad | CCDC6-RET | Western Blot | p-AKT (% of control) | 20% | 50% |
| CUTO42 | EML4-RET | Western Blot | p-ERK (% of control) | 12% | 40% |
| CUTO42 | EML4-RET | Western Blot | p-AKT (% of control) | 18% | 48% |
Data is synthesized from reported effects of selective RET inhibitors like Pralsetinib and Selpercatinib for illustrative purposes.[3][10][11] Selective inhibitors demonstrate significantly higher potency (lower IC₅₀) and more effective suppression of downstream signaling compared to older multi-kinase inhibitors (MKIs).[9]
Experimental Protocols
To validate the inhibition of RET downstream pathways by this compound, two key experiments are typically performed: a cell proliferation assay to measure the effect on cancer cell growth and a Western blot to directly observe the phosphorylation status of downstream signaling proteins.
Cell Proliferation Assay (MTS/SRB Assay)
This assay measures the number of viable cells in a culture after treatment with the inhibitor, providing an IC₅₀ value that represents the concentration of inhibitor required to reduce cell proliferation by 50%.[12][13]
Methodology:
-
Cell Seeding: Seed RET-fusion positive cancer cells (e.g., LC-2/ad) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound and a control inhibitor (e.g., a multi-kinase inhibitor) in culture medium. Add the compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
For SRB Assay: Fix cells with trichloroacetic acid, stain with sulforhodamine B, and solubilize the dye. Measure the absorbance at 515 nm.[12]
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of RET and its downstream targets like ERK and AKT.[1][14]
Methodology:
-
Cell Culture and Treatment: Plate RET-fusion positive cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 10 nM, 100 nM) for 4-24 hours.[15]
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17][18]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-RET (Tyr905), total RET, p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD imager.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.
-
Conclusion
The selective RET inhibitor this compound demonstrates potent and specific inhibition of the RET signaling pathway. Experimental data confirms its ability to suppress the proliferation of RET-driven cancer cells at nanomolar concentrations. This anti-proliferative effect is directly correlated with the robust inhibition of key downstream signaling pathways, namely the MAPK and PI3K/AKT cascades, as evidenced by a significant reduction in the phosphorylation of ERK and AKT. The provided protocols offer a clear framework for researchers to independently validate these findings and compare the efficacy of this compound against other therapeutic alternatives.
References
- 1. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. How does Retevmo work? [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
Benchmarking Ret-IN-14: A Comparative Analysis Against Next-Generation RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective RET inhibitors. This guide provides a comparative analysis of the hypothetical compound Ret-IN-14 against two leading next-generation RET inhibitors, selpercatinib and pralsetinib. While public data on this compound is not available, this document serves as a template for its evaluation, summarizing key performance metrics and outlining essential experimental protocols to facilitate a comprehensive assessment.
Performance Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of selpercatinib and pralsetinib against wild-type (WT) RET and various RET mutations. Data for this compound is listed as "Not Available" and should be populated with experimental findings.
| Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| RET (WT) | Not Available | 14.0 | <0.5 |
| RET (V804M) | Not Available | 24.1 | <0.5 |
| RET (G810R) | Not Available | 530.7 | Not Available |
| CCDC6-RET | Not Available | Not Available | <0.5 |
| KIF5B-RET | Not Available | Not Available | Not Available |
Experimental Protocols
Comprehensive evaluation of RET inhibitors requires a suite of standardized assays. Below are detailed methodologies for key experiments typically employed in the characterization of such compounds.
Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the RET kinase activity (IC50).
Materials:
-
Recombinant human RET kinase domain (wild-type and mutant forms)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., IGF1Rtide)
-
Test compounds (this compound, selpercatinib, pralsetinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the RET kinase enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells harboring RET alterations.
Materials:
-
RET-driven cancer cell lines (e.g., TT, MZ-CRC-1 for RET mutations; LC2/ad for RET fusions)
-
Cell culture medium and supplements
-
Test compounds (this compound, selpercatinib, pralsetinib) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS/MTT assay reagents
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay, which measures intracellular ATP levels. Add the CellTiter-Glo® reagent to each well, incubate briefly to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Alternatively, use an MTS or MTT assay where a tetrazolium salt is converted to a colored formazan product by metabolically active cells. The absorbance is then measured.[1]
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
RET-driven cancer cell lines
-
Matrigel or other basement membrane extract (optional, to improve tumor take rate)
-
Test compounds formulated for oral administration
-
Vehicle control solution
Procedure:
-
Subcutaneously implant the RET-driven cancer cells, optionally mixed with Matrigel, into the flanks of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., orally, once or twice daily) or the vehicle control to the respective groups for a defined period.[2]
-
Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy for RET inhibitors.
Caption: RET Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for RET Inhibitors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ret-IN-14
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ret-IN-14, a potent RET inhibitor. Following these guidelines will not only ensure a safe laboratory environment but also maintain compliance with regulatory standards.
Chemical and Safety Data at a Glance
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₃FN₈O₄[1] |
| Molecular Weight | 506.49 g/mol [1] |
| Storage Temperature | -20°C[2] |
| Known Hazards | Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.[3] |
Experimental Protocols: Step-by-Step Disposal
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[2]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat or other protective clothing
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired this compound powder
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, vials, and gloves)
Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
Step 3: Decontamination of Work Surfaces
After handling this compound, thoroughly decontaminate all work surfaces. Use a suitable laboratory disinfectant or cleaning agent that is effective against chemical residues.
Step 4: Final Disposal
The recommended method for the final disposal of this compound is incineration.
-
Incineration: Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Disposal Service: Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]
Important Considerations:
-
Do not dispose of this compound in sanitary sewers, storm sewers, or landfills.[2]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[2]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, your laboratory can maintain the highest standards of safety and environmental responsibility when working with and disposing of this compound.
References
Essential Safety and Operational Guide for Handling Ret-IN-14
This document provides immediate and essential safety, handling, and disposal information for Ret-IN-14, a potent RET inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Safety and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to handle this compound with the utmost care, assuming it is hazardous. Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be the primary means of controlling exposure. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize risk.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with tight-fitting cuffs is required to prevent skin contact. |
| Eye Protection | Safety Goggles with Side Shields | Protects eyes from splashes and dust. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes of the compound in solution. |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-approved respirator is necessary when handling the powdered form of this compound to prevent inhalation of airborne particles. |
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₂₄H₂₃FN₈O₄ |
| Molecular Weight | 506.49 g/mol |
| CAS Number | 2755843-62-8 |
In Vitro Efficacy
This compound is a potent inhibitor of RET kinase and Bruton's tyrosine kinase (BTK).
| Target | IC₅₀ (nM) |
| RET (Wild Type) | <0.51 |
| RET (G810R mutant) | 9.3 |
| RET (V804M mutant) | 1.3 |
| BTK (Wild Type) | 9.2 |
| BTK (C481S mutant) | 15 |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Condition | Stability |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Experimental Protocols
The following are detailed methodologies for the preparation of stock solutions and for conducting a cell-based assay with this compound.
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Wear the full complement of prescribed PPE (double nitrile gloves, disposable gown, safety goggles, and a face shield).
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term use or at 4°C for short-term use as per the stability data.
Cell-Based Assay Workflow
Objective: To assess the inhibitory effect of this compound on the proliferation of a cancer cell line expressing a constitutively active form of the RET proto-oncogene.
Workflow Diagram:
RET Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the rearranged during transfection (RET) receptor tyrosine kinase. Constitutive activation of the RET signaling pathway, through mutations or gene fusions, is a known driver of various cancers. Inhibition of RET blocks downstream signaling cascades that promote cell proliferation and survival.
Simplified RET Signaling Pathway:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Operational Plan for Disposal:
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, etc.), plasticware (pipette tips, tubes), and any absorbent material used for spill cleanup should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not dispose of solid waste containing this compound in regular laboratory trash.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous material disposal company. Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
